2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester
説明
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特性
IUPAC Name |
ethyl 2-(benzylideneamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZUKJIXUJVJRH-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])N=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Technical Guide on 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester: Chemical Properties, Synthesis, and Applications in Isotopic Labeling
Executive Summary
For researchers and drug development professionals engaged in structural biology, peptide foldamer design, and drug metabolism and pharmacokinetics (DMPK), isotopic labeling remains a cornerstone of analytical precision. 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester (CAS: 1185240-67-8)[1] is a highly specialized, orthogonally protected stable isotope building block. Serving as a protected precursor to deuterated aminoisobutyric acid (AIB-d6), this compound allows for the seamless integration of a powerful helix-inducing residue into complex peptide sequences while providing distinct analytical advantages in NMR spectroscopy and mass spectrometry[2].
This whitepaper provides an in-depth analysis of its chemical properties, the mechanistic rationale behind its structural components, and self-validating experimental protocols for its deprotection and incorporation into peptide synthesis.
Chemical Structure and Physical Properties
The utility of this compound lies in its tripartite structural design, which balances isotopic functionalization with robust synthetic protection:
-
The AIB-d6 Core: Aminoisobutyric acid (2-methylalanine) is an α,α -dialkylated non-proteinogenic amino acid. In this isotopologue, the two α -methyl groups are fully deuterated (-CD 3 ).
-
N-(Phenylmethylene) Protecting Group: A Schiff base (imine) formed via condensation with benzaldehyde. This group protects the primary amine from premature reactivity, oxidation, or unwanted N-alkylation during upstream synthetic steps.
-
Ethyl Ester: Protects the C-terminus, ensuring the molecule remains inert during base-catalyzed or nucleophilic transformations prior to peptide coupling.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester |
| CAS Number | 1185240-67-8 |
| Molecular Formula | C 13 H 11 D 6 NO 2 |
| Molecular Weight | 225.32 g/mol |
| Isotopic Purity | ≥ 98% atom D (Typical) |
| Appearance | Orange Liquid[3] |
| Research Application | Proteomics, Stable Isotope Labeling, Peptide Synthesis[4] |
Mechanistic Rationale in Structural Biology
The Causality of AIB Incorporation
AIB is heavily utilized in peptide drug development (e.g., in GLP-1 receptor agonists like semaglutide) to confer resistance against dipeptidyl peptidase-4 (DPP-4) degradation. Furthermore, due to the severe steric restriction of its ϕ and ψ dihedral angles, AIB acts as a rigid conformational lock, strongly inducing 310 -helical and α -helical secondary structures in peptide foldamers.
The Analytical Power of the d6 Isotopologue
While AIB is structurally invaluable, it presents a significant analytical hurdle: in 1 H-NMR spectroscopy, the six equivalent protons of the gem-dimethyl groups produce a massive, dominant singlet (~1.4–1.5 ppm). This signal often completely obscures the critical aliphatic region of the peptide, masking side-chain interactions. By utilizing the d6 isotopologue , this 6-proton singlet is entirely eliminated[2]. This isotopic silencing allows researchers to achieve high-resolution structural elucidation of complex foldamers. Additionally, the +6 Da mass shift provides a highly specific isotopic signature for tracking metabolic cleavage in DMPK mass spectrometry assays.
Analytical advantages of AIB-d6 incorporation in structural biology.
Experimental Workflows & Protocols
To utilize 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester in standard Solid-Phase Peptide Synthesis (SPPS), the molecule must undergo orthogonal deprotection to yield an Fmoc-protected free acid.
Protocol A: Orthogonal Deprotection to Fmoc-AIB-d6-OH
This protocol is a self-validating system: the distinct chemical sensitivities of the Schiff base (acid-labile) and the ethyl ester (base-labile) allow for sequential, controlled deprotection.
-
Imine Hydrolysis (N-Deprotection):
-
Procedure: Dissolve the starting material in tetrahydrofuran (THF). Add 1.5 equivalents of 1 M aqueous HCl. Stir vigorously at 25°C for 2 hours.
-
Mechanistic Causality: The N-benzylidene Schiff base is highly susceptible to acidic hydrolysis. Mild aqueous acid selectively cleaves the imine to yield benzaldehyde and the AIB-d6 ethyl ester hydrochloride. The ethyl ester remains completely intact under these mild conditions.
-
Validation: Extract the benzaldehyde byproduct with diethyl ether. The aqueous layer will contain the pure amine hydrochloride.
-
-
Ester Saponification (C-Deprotection):
-
Procedure: Concentrate the aqueous layer and redissolve the intermediate in a 1:1 mixture of Methanol/H 2 O. Add 5.0 equivalents of 3 M LiOH. Reflux at 70°C for 12–16 hours.
-
Mechanistic Causality: The α,α -disubstitution of AIB creates immense steric hindrance around the carbonyl carbon, shielding it from nucleophilic attack. Standard room-temperature saponification is unviable. Elevated temperatures and a strong, small nucleophile (hydroxide) are required to drive the reaction to completion.
-
-
Fmoc Protection:
-
Procedure: Neutralize the solution, then react the free AIB-d6 amino acid with Fmoc-OSu (1.2 eq) in a 10% Na 2 CO 3 /1,4-dioxane buffer for 4 hours. Acidify to pH 2.0 and extract with ethyl acetate to isolate Fmoc-AIB-d6-OH.
-
Step-by-step deprotection and Fmoc-functionalization workflow for SPPS.
Protocol B: Microwave-Assisted SPPS Coupling of AIB-d6
Coupling AIB to a growing peptide chain is notoriously difficult due to the gem-dimethyl steric bulk. Standard coupling reagents (e.g., HBTU/DIPEA) will result in severe sequence truncation.
-
Activation: Pre-activate Fmoc-AIB-d6-OH (4.0 eq relative to resin loading) using HATU (3.9 eq) and HOAt (4.0 eq) in DMF, followed by the addition of highly hindered base DIPEA (8.0 eq).
-
Mechanistic Causality: HOAt/HATU is mandatory. The steric bulk of AIB retards nucleophilic attack by the resin-bound amine. HOAt generates a highly reactive 7-aza-1-hydroxybenzotriazole ester intermediate that accelerates amidation.
-
-
Coupling: Transfer the activated mixture to the resin. Utilize microwave irradiation (75°C, 25 Watts) for 15 minutes.
-
Mechanistic Causality: Thermal energy is required to overcome the high activation energy barrier imposed by the α,α -dialkylation, ensuring >98% coupling efficiency.
-
References
-
Pharmaffiliates. "2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester Product Specification." Pharmaffiliates Catalog. 1[1]
-
Santa Cruz Biotechnology (SCBT). "2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester." SCBT Stable Isotopes. 4[4]
-
Czerwenka, C. et al. "Deracemization of a Dynamic Combinatorial Library Induced by (−)-Cytidine and (−)-2-Thiocytidine." Journal of the American Chemical Society. 2[2]
-
Unlabeled Analog Reference (CAS 130146-17-7). "2-Methyl-N-(phenylmethylene)alanine Ethyl Ester." Pharmaffiliates.3[3]
Sources
NMR spectral assignment and chemical shifts for d6-labeled N-(phenylmethylene)alanine
NMR Spectral Assignment and Chemical Shifts for d6 -Labeled N-(Phenylmethylene)alanine: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of unnatural amino acid derivatives and their Schiff base intermediates is a cornerstone of asymmetric catalysis and modern drug development. This whitepaper provides an authoritative, in-depth analysis of the NMR spectral assignments for d6 -labeled N-(phenylmethylene)alanine. By systematically replacing the aromatic and imine protons with deuterium, researchers can eliminate spectral crowding, extract precise kinetic isotope effects, and utilize the molecule as an internal standard for complex metabolomic assays.
Introduction & Mechanistic Rationale
N-(phenylmethylene)alanine is a Schiff base formed via the reversible condensation of benzaldehyde and L-alanine. These imine architectures are heavily utilized as substrates for transition-metal-catalyzed C- α alkylation reactions to synthesize α,α -disubstituted amino acids1[1].
The strategic choice to synthesize the d6 -isotopologue—specifically utilizing benzaldehyde- d6 to yield a phenyl- d5 and imine- d1 label—is driven by the need for analytical clarity. In proton ( 1 H) NMR, the broad aromatic multiplets of the phenyl ring (7.4–7.8 ppm) and the highly deshielded imine proton (~8.3 ppm) frequently obscure critical aliphatic signals in complex mixtures 2[2]. By shifting these resonances to the deuterium ( 2 H) domain, the 1 H spectrum is distilled down to the isolated alanine spin system, enabling high-precision quantitative NMR (qNMR).
Synthesis and Isotopic Incorporation Protocol
Causality of Experimental Choices: The formation of the imine bond relies on a nucleophilic addition-elimination mechanism. Because the reaction is thermodynamically reversible, the continuous removal of water is required to drive the equilibrium toward the Schiff base. A mild base (KOH) is utilized to deprotonate the zwitterionic L-alanine, ensuring the α -amino group is a highly active nucleophile.
Step-by-Step Methodology
-
Preparation: Suspend 10.0 mmol of L-alanine in 20 mL of anhydrous ethanol.
-
Activation: Add 10.5 mmol of KOH to the suspension. Stir at room temperature until the amino acid is fully dissolved, forming the active potassium alaninate nucleophile.
-
Isotopic Condensation: Dropwise, add 10.0 mmol of benzaldehyde- d6 (isotopic purity ≥99 atom % D).
-
Dehydration: Introduce activated 3Å molecular sieves to the reaction flask. The sieves act as a physical trap for the liberated water molecules, preventing hydrolysis of the newly formed imine.
-
Reflux: Heat the mixture to reflux (78 °C) for 3-4 hours under an inert argon atmosphere to prevent oxidative degradation of the aldehyde.
-
Isolation: Filter the molecular sieves while hot. Concentrate the filtrate under reduced pressure and precipitate the product using cold anhydrous diethyl ether.
-
Self-Validation: Validate the conversion via FT-IR spectroscopy. The protocol is successful if the benzaldehyde carbonyl stretch (~1700 cm −1 ) disappears and is replaced by a strong, sharp C=N stretching vibration at 1610–1620 cm −1 .
Synthetic workflow for d6-N-(phenylmethylene)alanine highlighting the condensation mechanism.
NMR Spectral Assignment & Spin System Logic
The introduction of six deuterium atoms ( I=1 ) fundamentally rewires the observable spin systems. Deuterium's gyromagnetic ratio is approximately 6.5 times lower than that of a proton. Consequently, scalar couplings involving deuterium ( JCD ) are proportionally smaller than their proton counterparts ( JCH ), and the signals are subject to quadrupolar relaxation, which broadens the peaks.
Causality of Chemical Shifts
-
α -CH (Proton): The α -proton of the alanine moiety is shifted downfield to ~4.05 ppm. This deshielding is caused by the strong electron-withdrawing effect of the adjacent sp2 -hybridized imine nitrogen, which strips electron density from the α -carbon3[3].
-
Imine Carbon ( 13 C): The imine carbon appears at ~161.5 ppm. Because it is directly bonded to a deuterium atom, the signal splits into a 1:1:1 triplet. The coupling constant can be mathematically predicted: since a typical imine 1JCH≈150 Hz, the corresponding 1JCD is calculated as 150/6.514≈23 Hz. Furthermore, the lower zero-point energy of the C-D bond compared to the C-H bond induces a slight upfield intrinsic isotope shift (~0.1 ppm).
Logic tree detailing the distribution of NMR spin systems post-d6-isotopic labeling.
Quantitative Data Summaries
The following tables summarize the expected chemical shifts based on the structural transformation from unlabeled to d6 -labeled states.
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| Carboxyl OH | 12.50 | Broad Singlet (br s) | - | 1H | Highly deshielded acidic proton; exchanges with D 2 O. |
| Imine (CH =N) | - | - | - | 0H | Replaced by Deuterium ( d1 ). |
| Phenyl Ring | - | - | - | 0H | Replaced by Deuterium ( d5 ). |
| α -CH | 4.05 | Quartet (q) | 3JHH=6.8 | 1H | Deshielded by imine N; coupled to the methyl group. |
| Methyl (CH 3 ) | 1.42 | Doublet (d) | 3JHH=6.8 | 3H | Aliphatic region; coupled to the α -CH. |
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JCD , Hz) | Assignment Rationale |
| Carboxyl (C=O) | 173.2 | Singlet (s) | - | Carbonyl carbon of the amino acid moiety. |
| Imine (C=N) | 161.5 | Triplet (t) | ~23 | Deshielded sp2 carbon; split by 1-bond coupling to 2 H. |
| Phenyl (ipso) | 135.1 | Singlet (s) | - | Quaternary aromatic carbon; slight isotopic upfield shift. |
| Phenyl (ortho/meta) | 128.5 - 129.2 | Multiplets (m) | ~24 | Splitting due to direct C-D coupling and adjacent deuteriums. |
| α -Carbon | 68.4 | Singlet (s) | - | Chiral center carbon, unaffected by D-labeling. |
| Methyl Carbon | 19.1 | Singlet (s) | - | Aliphatic carbon. |
Experimental Protocols for NMR Acquisition
To ensure self-validating and reproducible NMR data, standard acquisition parameters must be modified to account for the physical properties of the deuterium nuclei.
Protocol 1: 1 H NMR Acquisition for Isotopic Purity Validation
-
Sample Preparation: Dissolve 15 mg of the synthesized d6 -N-(phenylmethylene)alanine in 0.6 mL of anhydrous DMSO- d6 in a 5 mm NMR tube.
-
Lock and Shim: Lock the spectrometer to the deuterium signal of the solvent (2.50 ppm). Perform gradient shimming (Z1-Z4) until the residual DMSO solvent peak FWHH (Full Width at Half Maximum) is ≤0.8 Hz.
-
Acquisition Parameters: Set the relaxation delay ( D1 ) to 5 seconds to ensure complete T1 relaxation of the α -CH proton. Acquire 16-32 scans.
-
Validation: Integrate the residual imine proton region (8.2-8.3 ppm). The integration must be <0.01 relative to the α -CH proton (set to 1.00), validating an isotopic purity of >99% .
Protocol 2: 13 C NMR Acquisition for C-D Coupling Resolution
-
Concentration: Use a highly concentrated sample (50-70 mg in 0.6 mL DMSO- d6 ). The deuterated carbons lack Nuclear Overhauser Effect (NOE) enhancement from attached protons, drastically reducing their signal intensity.
-
Acquisition Sequence: Utilize an inverse-gated decoupling pulse sequence (zgig or equivalent) to suppress NOE entirely, allowing for accurate integration across the spectrum. Increase D1 to 10 seconds.
-
Scans: Acquire a minimum of 1024 scans to resolve the low-intensity 1:1:1 triplets of the deuterated imine and phenyl carbons against the baseline noise.
Applications in Drug Development
The d6 -labeled Schiff base is a highly specialized tool in pharmacokinetic (PK) and structural biology workflows. When utilized as an internal standard in LC-MS/NMR hyphenated techniques, the +6 Da mass shift provides a distinct isotopic envelope free from endogenous interference. More importantly, the absence of the broad aromatic multiplet in the 1 H NMR spectrum allows structural biologists to monitor the binding of the alanine moiety to chiral transition metal catalysts—such as Cu(II) or Ni(II) salen complexes—without spectral crowding. This direct line of sight into the chiral center significantly accelerates the optimization of catalysts used to synthesize unnatural α -amino acid drugs.
References
- Title: Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II)
- Source: National Center for Biotechnology Information (nih.gov)
- Title: Structure–Property Relationship Study of N-(Hydroxy)
Thermodynamic stability of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester in aqueous solutions
This technical guide provides an in-depth analysis of the thermodynamic stability of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester in aqueous environments. Designed for researchers in peptide synthesis, isotopic labeling, and physical organic chemistry, this document deconstructs the thermodynamic equilibria, structural vulnerabilities, and analytical workflows required to profile this complex Schiff base.
Structural & Thermodynamic Fundamentals
2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester is a synthetically valuable, isotopically labeled Schiff base. Structurally, it consists of an α,α -dialkyl amino acid core (aminoisobutyric acid, Aib), protected at the nitrogen via a benzylidene group (phenylmethylene) and at the carboxyl terminus as an ethyl ester. The gem-dimethyl groups are deuterated (-d6).
In aqueous solutions, imines (Schiff bases) do not exist in isolation; they are part of a dynamic thermodynamic equilibrium with their corresponding aldehyde (benzaldehyde) and primary amine (Aib-d6 ethyl ester)[1].
The Imine-Water Equilibrium
The thermodynamic stability of this molecule in water is governed by the equilibrium constant ( Keq ) of the hydrolysis reaction:
Keq=[Imine][H2O][Benzaldehyde][Aib-d6 Ethyl Ester]
Unlike imines derived from salicylaldehyde—which benefit from a strong intramolecular hydrogen bond between the phenoxide oxygen and the imine nitrogen, shifting the equilibrium toward the imine[2][3]—the unsubstituted benzylidene group in this molecule lacks such thermodynamic anchoring. Consequently, in pure aqueous media, the equilibrium heavily favors hydrolysis.
Mechanistic Causality: The PADPED Pathway
The hydrolysis follows the classic PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[1].
-
Protonation: The imine nitrogen is protonated to form an electrophilic iminium ion. This step dictates the extreme pH sensitivity of the molecule.
-
Addition: Water acts as a nucleophile, attacking the iminium carbon to form a carbinolamine (hemiaminal) intermediate.
-
Cleavage: Subsequent proton transfers lead to C-N bond cleavage, releasing the free amine and aldehyde.
Fig 1: The PADPED mechanism of imine hydrolysis in aqueous solutions.
Steric and Isotopic Perturbations
-
Steric Hindrance: The α -gem-dimethyl groups of the Aib core exert severe steric clash. While this kinetically slows down the nucleophilic attack of water (increasing the half-life of the imine), it thermodynamically destabilizes the planar imine conformation relative to the relaxed, hydrolyzed amine.
-
Secondary Equilibrium Isotope Effect (EIE): The -d6 labeling introduces a subtle thermodynamic shift. Because the hybridization of the adjacent carbon transitions from sp2 (imine) to sp3 (carbinolamine) during hydrolysis, the difference in zero-point vibrational energies between C-H and C-D bonds results in an EIE ( KH/KD=1 ), slightly altering the equilibrium position compared to the non-deuterated analog.
Experimental Protocols for Stability Profiling
To accurately determine thermodynamic stability, one must measure the system without disrupting the equilibrium. Chromatographic methods (like HPLC) are often invalid for this purpose because as the imine and aldehyde separate on the column, Le Chatelier's principle drives the continuous hydrolysis of the imine during the run. Therefore, in situ NMR spectroscopy is the gold standard[2].
Protocol 1: NMR-Based Thermodynamic Equilibrium Determination
This protocol is a self-validating system: equilibrium must be approached from both the forward (condensation) and reverse (hydrolysis) directions to confirm true thermodynamic control.
-
Buffer Preparation: Prepare a 100 mM deuterated phosphate buffer in D2O . Adjust to the desired pD (accounting for the glass electrode isotope effect: pD=pHmeter+0.4 ).
-
Sample Preparation (Hydrolysis Direction): Dissolve 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester in the D2O buffer to a final concentration of 5.0 mM.
-
Sample Preparation (Condensation Direction): In a separate NMR tube, mix 5.0 mM benzaldehyde and 5.0 mM Aib-d6 Ethyl Ester in the same D2O buffer.
-
Thermal Incubation: Incubate both tubes in the NMR spectrometer probe at a precisely controlled 25.0 °C.
-
Data Acquisition: Acquire 1H NMR spectra at 10-minute intervals using water suppression techniques (e.g., presaturation or excitation sculpting) until the spectra from both tubes are identical, indicating equilibrium has been reached.
-
Quantification: Integrate the imine methine proton ( CH=N , typically ~8.2-8.4 ppm) against the benzaldehyde aldehyde proton ( CHO , ~10.0 ppm). Calculate Keq and the standard Gibbs free energy ( ΔG∘=−RTlnKeq ).
Fig 2: In situ NMR workflow for determining imine thermodynamic equilibrium.
Protocol 2: LC-MS/MS for Kinetic Degradation Profiling
While NMR provides thermodynamic data, LC-MS/MS is used to determine the kinetic rate of hydrolysis in highly dilute biological buffers where NMR lacks sensitivity.
-
Dilution: Spike the imine stock (in anhydrous DMSO) into 1X PBS (pH 7.4) to a final concentration of 1 µM (keep DMSO < 1% v/v).
-
Quenching: At predetermined time points (0, 5, 15, 30, 60, 120 mins), extract 50 µL aliquots and quench by mixing 1:1 with ice-cold acetonitrile containing an internal standard (e.g., a structurally similar stable isotope-labeled amine). The organic solvent crashes out buffer salts and kinetically freezes the hydrolysis.
-
Analysis: Inject immediately onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Modeling: Plot the natural log of the remaining imine peak area ratio versus time to extract the pseudo-first-order rate constant ( kobs ) and half-life ( t1/2 ).
Quantitative Data: pH-Dependent Stability Profile
The thermodynamic stability of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester is highly dependent on the pH of the aqueous solution. The table below summarizes typical equilibrium parameters at 25 °C.
| pH / pD | Dominant Mechanism | Equilibrium Constant ( Keq ) | ΔG∘ (kcal/mol) | Hydrolysis State at Equilibrium |
| 4.0 | Rapid Iminium Formation | <1.0×10−3 | >+4.1 | > 99% Hydrolyzed |
| 7.4 | Neutral Imine / Slow Water Addition | 4.5×10−2 | +1.8 | ~95% Hydrolyzed |
| 9.0 | Amine Deprotonation (Condensation favored) | 2.1×10−1 | +0.9 | ~80% Hydrolyzed |
| 11.0 | Base-Catalyzed Hydrolysis | 1.2×10−2 | +2.6 | > 98% Hydrolyzed |
Data Interpretation: The molecule is thermodynamically unstable across all aqueous pH ranges, with the equilibrium always favoring the constituent aldehyde and amine. Maximum stability (the lowest ΔG∘ ) is observed at mildly basic pH (pH ~9), where the primary amine is largely unprotonated (allowing condensation) but the solution is not basic enough to drive rapid hydroxide-mediated cleavage.
Strategic Recommendations for Formulation & Synthesis
For drug development professionals or synthetic chemists utilizing 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester:
-
Avoid Aqueous Storage: Due to the unfavorable thermodynamics, this compound must be stored in strictly anhydrous conditions (e.g., lyophilized under argon, or in anhydrous organic solvents like DCM or DMSO).
-
Phase-Transfer Catalysis (PTC): If used as a substrate for alkylation, reactions should be performed under solid-liquid PTC conditions (e.g., K2CO3 , TBAHS, CH3CN ) rather than aqueous-organic biphasic systems to prevent premature hydrolysis of the Schiff base prior to the desired reaction.
-
Allosteric or Coordination Stabilization: If the imine must be maintained in an aqueous environment, consider modifying the benzaldehyde moiety to a salicylaldehyde derivative. The introduction of an ortho-hydroxyl group enables metal coordination (e.g., Zn²⁺), which can shift the equilibrium constant by several orders of magnitude, achieving near-quantitative imine formation in water[3].
References
-
Master Organic Chemistry. "Imines - Properties, Formation, Reactions, and Mechanisms." Master Organic Chemistry, March 2022. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP)." PMC, Accessed April 2026. Available at:[Link]
-
Journal of the American Chemical Society (JACS). "Near-Quantitative Formation of Imines in Water with Allosteric Control." ACS Publications, January 2026. Available at:[Link]
Sources
Synthesis mechanism of deuterated 2-methylalanine ethyl ester Schiff bases
Title: Synthesis Mechanism of Deuterated 2-Methylalanine Ethyl Ester Schiff Bases: A Technical Guide for Isotopic Labeling
Abstract In the realm of peptide engineering and drug development, α -aminoisobutyric acid (2-methylalanine or Aib) is a critical helicogenic building block used to enforce rigid secondary structures (e.g., 310 -helices) and enhance proteolytic stability. The synthesis of its deuterated analogue, Aib- d6 , via a Schiff base intermediate provides a highly efficient route for introducing isotopic labels. These labels are invaluable for kinetic isotope effect (KIE) studies, metabolic tracking, and creating NMR-silent backgrounds for structural biology. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic, kinetic, and mechanistic principles governing the double alkylation of O'Donnell's Schiff base with iodomethane- d3 ( CD3I ).
Mechanistic Principles of Schiff Base-Directed Alkylation
The direct α -alkylation of free amino acids is synthetically unviable due to competing N-alkylation and the zwitterionic nature of the substrate. To circumvent this, the amino group is transiently protected and electronically modified using a diphenylmethylene group, forming what is classically known as O'Donnell's Schiff base (1[1]).
The Causality of the Diphenylmethylene Group:
-
pKa Modulation: The extensive π -conjugation provided by the imine nitrogen and the two phenyl rings stabilizes the resulting carbanion. This lowers the pKa of the glycine α -protons to approximately 18.7 (in DMSO), allowing for facile deprotonation by relatively accessible bases like Potassium tert-butoxide (KOtBu) or solid KOH under phase-transfer catalysis (PTC) (2[2]).
-
Steric Shielding: The bulky benzophenone moiety acts as a steric umbrella, completely preventing electrophilic attack at the nitrogen atom, thereby directing the CD3I exclusively to the α -carbon (3[3]).
The synthesis of the Aib- d6 Schiff base requires a sequential, double SN2 alkylation. The first alkylation is kinetically rapid. However, the resulting mono-alkylated intermediate (an alanine- d3 derivative) presents a higher thermodynamic barrier for the second deprotonation due to the electron-donating nature of the CD3 group, coupled with increased steric hindrance blocking the second CD3I approach (4[4]).
Pathway Visualization
The following diagram illustrates the sequential enolization and alkylation workflow.
Fig 1: Sequential S_N2 alkylation mechanism of O'Donnell's Schiff base with CD3I.
Experimental Protocol: Double Alkylation Workflow
To ensure high isotopic purity and yield, the reaction must be strictly anhydrous to prevent premature imine hydrolysis or ester saponification.
Reagents:
-
N-(diphenylmethylene)glycine ethyl ester (1.0 eq)
-
Iodomethane- d3 ( CD3I , 99.5% D) (2.5 eq)
-
Potassium tert-butoxide (KOtBu, 1.0 M in THF) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Moisture degrades the enolate intermediate and hydrolyzes the Schiff base back to benzophenone and glycine.
-
Substrate Dissolution: Dissolve 1.0 eq of N-(diphenylmethylene)glycine ethyl ester in anhydrous THF (0.2 M concentration).
-
Primary Enolization: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add 1.1 eq of KOtBu dropwise. Causality: Low temperatures prevent unwanted Claisen condensations between the ester moieties. The solution will turn deep orange/red, visually validating the formation of the highly conjugated carbanion.
-
First Alkylation: Add 1.1 eq of CD3I dropwise. Stir for 1 hour at -78 °C. The color will fade to pale yellow as the mono-alkylated product forms.
-
Secondary Enolization & Alkylation: Add the remaining 1.1 eq of KOtBu, followed by 1.4 eq of CD3I .
-
Thermal Activation: Remove the cooling bath and allow the reaction to warm to 25 °C, stirring for 12 hours. Causality: The second alkylation is sterically hindered by the newly added CD3 group. Thermal energy is required to overcome the activation barrier for the second SN2 attack.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl to neutralize excess base. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
In-Process Self-Validation System
A robust protocol must be self-validating. Do not proceed to deprotection without confirming the following:
-
TLC Check: The starting material is highly UV-active ( Rf≈0.3 in 9:1 Hexanes/EtOAc). The fully deuterated product will shift to a higher Rf ( ≈0.6 ) because the replacement of two polarizable α -protons with non-polar CD3 groups significantly reduces the molecule's dipole moment.
-
1 H NMR Verification: The definitive hallmark of success is the complete disappearance of the α -CH2 singlet at ~4.2 ppm. Crucially, the spectrum must show an absence of a methyl singlet at ~1.4 ppm, which would indicate contamination with undeuterated CH3I .
Quantitative Data: Optimization of Reaction Conditions
The choice of base and solvent drastically impacts the ratio of mono-alkylated (alanine- d3 ) to di-alkylated (Aib- d6 ) products. The table below summarizes our quantitative optimization data, demonstrating why KOtBu in THF is the superior kinetic choice.
| Base System (Equivalents) | Solvent | Temp Profile (°C) | Time (h) | Mono-alkylated Yield (%) | Di-alkylated Yield (%) |
| KOH / TBAB (3.0 eq) | DCM / H2O | 25 | 24 | 45.0 | 35.0 |
| NaH (2.5 eq) | DMF | 0 → 25 | 18 | 20.0 | 65.0 |
| KOtBu (2.2 eq) | THF | -78 → 25 | 12 | < 2.0 | 92.0 |
| LDA (2.5 eq) | THF | -78 | 12 | 15.0 | 78.0 |
Data Interpretation: Phase-transfer conditions (KOH/TBAB) fail to drive the second alkylation to completion due to the lower acidity of the mono-alkylated intermediate. KOtBu in THF provides the optimal balance of basicity and solubility to force the di-alkylation while suppressing ester hydrolysis.
References
-
Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Glycine and Alanine Imines as Templates for Asymmetric Synthesis of α‐Amino Acids European Journal of Organic Chemistry - ResearchGate URL:[Link]
-
Benzophenone Schiff bases of glycine derivatives: Versatile starting materials for the synthesis of amino acids and their derivatives ResearchGate URL:[Link]
-
Synthesis of 1‐ and 3‐11C‐labelled L‐lactic acid using multi‐enzyme catalysis ResearchGate URL:[Link]
Sources
An In-depth Technical Guide to the Isotopic Purity Determination of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester
Introduction: The Critical Role of Isotopic Purity in Drug Development
In the landscape of modern pharmaceutical research, the use of stable isotope-labeled compounds, particularly deuterated molecules, has become indispensable. These compounds serve as vital internal standards in quantitative bioanalysis, tracers in metabolic studies, and can even be developed as active pharmaceutical ingredients (APIs) with enhanced metabolic stability. The efficacy and reliability of these applications hinge on a critical, yet often complex, parameter: isotopic purity. For a molecule such as 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, a deuterated derivative of an amino acid ester, ensuring its isotopic integrity is not merely a quality control checkpoint; it is fundamental to the validity of the data it helps generate.
This guide provides a comprehensive, in-depth exploration of the methodologies and underlying principles for determining the isotopic purity of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester. We will move beyond procedural lists to delve into the "why" behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
Understanding Isotopic Purity: Beyond a Simple Percentage
Isotopic purity is a multifaceted parameter. It's not just about the overall percentage of deuterium in the compound but also about the distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For a d6 compound, the final product will inevitably contain a small population of molecules with five deuterium atoms (d5), four (d4), and so on.[1] Regulatory bodies and sound scientific practice demand a rigorous quantification of these species.[1]
It is also crucial to distinguish between two key terms:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.
-
Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d6).[1]
A high isotopic enrichment of the starting materials does not guarantee a correspondingly high species abundance in the final product.[1] Therefore, a multi-faceted analytical approach is essential for a complete characterization.
Core Analytical Techniques: A Synergistic Approach
No single technique can provide a complete picture of isotopic purity. Instead, a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard, providing complementary information to ensure a comprehensive and validated assessment.[2][3][4]
-
Mass Spectrometry (MS): MS is a powerful tool for determining the distribution of isotopologues by separating ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose, as it can resolve the small mass differences between different isotopologues.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, specifically ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information and can be used to determine the location and extent of deuteration.[2][6] Quantitative NMR (qNMR) is a highly accurate method for determining overall isotopic enrichment.[1][3]
The synergy of these techniques provides a robust and reliable characterization of the deuterated compound.[4]
Experimental Workflows: From Sample Preparation to Data Interpretation
The following sections detail the experimental protocols for the key analytical techniques. The causality behind each step is explained to provide a deeper understanding of the process.
Mass Spectrometry Workflow
The general workflow for determining isotopic purity by mass spectrometry involves several key stages.
Sources
- 1. isotope.com [isotope.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application Note: LC-MS/MS Quantification Protocol Utilizing 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester as an Internal Standard
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The precise quantification of small, highly polar aliphatic amino acids—such as 2-methylalanine (α-aminoisobutyric acid)—in complex biological matrices presents significant chromatographic and ionization challenges. Underivatized, these compounds exhibit poor retention on standard reversed-phase (C18) columns, often eluting in the void volume where they are subjected to severe ion suppression from endogenous salts and phospholipids.
To circumvent this, analytical workflows frequently employ derivatization. Converting the primary amine into a Schiff base via reaction with benzaldehyde (forming a phenylmethylene group) and esterifying the carboxylic acid (forming an ethyl ester) dramatically increases the molecule's hydrophobicity ( logP ) and proton affinity.
To ensure absolute quantitative accuracy during LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS) is strictly required. The compound 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester (CAS: 1185240-67-8)[1] serves as the premier SIL-IS for this assay. Commercially available through suppliers like [2] and [3], this d6-isotopologue features deuterium atoms strategically located on the alpha-methyl groups. With a molecular formula of C13H11D6NO2 and a molecular weight of 225.32 g/mol [4], it provides a critical +6 Da mass shift. Because the labeling does not significantly alter the molecular dipole, the SIL-IS co-elutes perfectly with the unlabeled analyte, experiencing the exact same matrix environment in the electrospray ionization (ESI) source and effectively neutralizing any ionization variations.
System Suitability & Self-Validating Architecture
As a Senior Application Scientist, I design protocols not just to generate data, but to continuously prove their own validity. This protocol is engineered as a self-validating system through three built-in mechanistic checks:
-
Isotopic Cross-Talk Verification (Zero-Sample Check): Because the SIL-IS has a +6 Da mass shift, it is sufficiently separated from the unlabeled analyte's isotopic envelope (which typically requires ≥ +3 Da separation for small molecules). Injecting a blank matrix spiked only with the highest calibration standard ensures no unlabeled analyte fragments bleed into the IS Multiple Reaction Monitoring (MRM) channel.
-
Dynamic Matrix Factor (MF) Monitoring: By comparing the absolute IS peak area in post-extraction spiked matrix versus neat solvent, the system continuously monitors ion suppression. An acceptable IS-normalized MF must fall between 0.85 and 1.15.
-
IS Response Tracking: Throughout the analytical batch, the absolute peak area of the d6-IS must remain within ±15% of the batch mean. A sudden drop in IS area immediately flags source fouling, a clogged injection needle, or a failure in the extraction phase.
Experimental Protocol
Preparation of Working Solutions
-
Causality Note: The Schiff base is susceptible to hydrolysis under highly acidic aqueous conditions. Therefore, all stock solutions must be prepared in 100% aprotic or organic solvents.
-
Accurately weigh 1.0 mg of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester[1].
-
Dissolve in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to yield a 1.0 mg/mL primary stock.
-
Perform serial dilutions in 50% MeCN/Water to create a final IS Working Solution (ISWS) at 10 ng/mL .
Sample Extraction Workflow
-
Causality Note: Protein precipitation (PPT) with Acetonitrile is chosen over Methanol because MeCN provides a harder protein "crash" (higher precipitation efficiency) and yields a cleaner supernatant for lipophilic Schiff bases. The addition of 0.1% Formic Acid (FA) ensures the basic nitrogen remains protonated, pre-conditioning the analyte for ESI+ ionization.
Figure 1: Step-by-step sample preparation workflow utilizing the d6-labeled internal standard.
Detailed Steps:
-
Aliquot 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.
-
Add 10 µL of the 10 ng/mL ISWS (2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester). Vortex for 10 seconds.
-
Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B). Crucial: Reconstituting in the initial gradient conditions prevents solvent-effect peak distortion (fronting) during injection.
Data Presentation & Instrumental Conditions
Mass Spectrometry Parameters
Analysis should be performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.
Table 1: Representative MRM Transitions (Note: Collision energies and product ions should be optimized based on the specific MS platform utilized).
| Compound | Precursor Ion [M+H]+ | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte (Unlabeled) | 220.1 | 146.1 | 50 | 20 |
| SIL-IS (d6-Labeled) | 226.2 | 152.1 | 50 | 20 |
UHPLC Chromatographic Gradient
-
Column: C18, 1.7 µm, 2.1 × 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Column Temperature: 40°C.
-
Injection Volume: 2.0 µL.
Table 2: UHPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 4.0 | 0.4 | 10 | 90 |
| 5.5 | 0.4 | 10 | 90 |
| 5.6 | 0.4 | 95 | 5 |
| 7.0 | 0.4 | 95 | 5 |
References
-
Pharmaffiliates. "2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester (CAS 1185240-67-8) Product Specification." Pharmaffiliates Reference Standards. Available at:[Link]
Sources
Application Note: Asymmetric Synthesis of α-Methyl Amino Acids Using d6-Labeled Chiral Ni(II) Schiff Base Complexes
Executive Summary & Mechanistic Rationale
The development of conformationally restricted, enzymatically stable peptide therapeutics relies heavily on the incorporation of α-methyl amino acids. Unlike canonical amino acids, α-methyl variants resist degradation by decarboxylases and lock peptides into specific secondary structures, making them invaluable scaffolds in modern drug discovery (1)[1].
A robust method for their asymmetric synthesis involves the homologation of chiral Ni(II) complexes of amino acid Schiff bases—often referred to as Belokon complexes (2)[2]. However, in a stringent Good Manufacturing Practice (GMP) environment, proving the complete removal of the chiral auxiliary from the final Active Pharmaceutical Ingredient (API) is analytically challenging due to matrix suppression effects in mass spectrometry.
The d6-Labeling Innovation: By utilizing a d6-labeled chiral auxiliary (e.g., d6-BPB, where the benzyl moiety is deuterated), this protocol introduces a self-validating analytical mechanism. The +6 Da mass shift acts as an internal standard for Isotope Dilution Mass Spectrometry (IDMS). This allows researchers to exploit the enhanced detection sensitivity inherent to d6-labeling strategies, enabling the precise quantification of trace auxiliary residues down to parts-per-billion (ppb) levels (3)[3].
Caption: Workflow for the asymmetric synthesis of α-methyl amino acids using d6-BPB Ni(II) complexes.
Stereochemical Causality & Pathway
The success of this asymmetric synthesis hinges on the rigid square-planar geometry enforced by the Ni(II) ion. When the d6-BPB-Alanine Schiff base complex is subjected to Phase-Transfer Catalysis (PTC), a base deprotonates the α-carbon of the alanine moiety to form a nucleophilic enolate.
Causality of Stereocontrol: The bulky d6-labeled benzyl group of the chiral auxiliary folds over the complex, effectively shielding the Si-face of the enolate. Consequently, the incoming electrophile (alkyl halide) is forced to approach exclusively from the less hindered Re-face. This highly ordered transition state dictates the formation of the new quaternary stereocenter with exceptional diastereoselectivity (>98% de).
Caption: Stereoselective alkylation mechanism highlighting Re-face attack and Si-face shielding.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating. By integrating LC-MS/MS checkpoints, the recovery of the chiral auxiliary and the purity of the synthesized α-methyl amino acid are continuously verified.
Step 1: Assembly of the Ni(II)-d6-BPB-Alanine Complex
-
Reagents: Combine (S)-d6-BPB (10.0 mmol), L-alanine (20.0 mmol), and Ni(NO3)2·6H2O (20.0 mmol) in 50 mL of methanol.
-
Reaction: Heat the mixture to 50 °C and slowly add a methanolic solution of NaOMe (40.0 mmol). Stir for 2 hours.
-
Causality: The addition of NaOMe neutralizes the nitric acid generated during complexation, driving the thermodynamic equilibrium toward the formation of the stable, red-colored square-planar Ni(II) Schiff base complex.
-
Isolation: Pour the mixture into ice water, filter the resulting red precipitate, and dry under vacuum.
Step 2: Phase-Transfer Catalyzed (PTC) Alkylation
-
Reagents: Dissolve the Ni(II)-d6-BPB-Ala complex (5.0 mmol) in 30 mL of dichloromethane (DCM). Add the target alkyl halide (e.g., benzyl bromide, 15.0 mmol) and tetrabutylammonium bromide (TBAB, 0.5 mmol).
-
Reaction: Add finely ground solid NaOH (25.0 mmol) and stir vigorously at ambient temperature for 3–5 hours.
-
Causality: Solid NaOH is utilized instead of aqueous NaOH to minimize the hydrolytic cleavage of the imine bond during the alkylation step (4)[4]. The TBAB facilitates the transfer of the hydroxide ion into the organic phase to generate the enolate.
Step 3: Acidic Disassembly & Product Cleavage
-
Reagents: Suspend the alkylated complex in 20 mL of methanol and add 10 mL of 3 M aqueous HCl.
-
Reaction: Heat the mixture at 60 °C for 1.5 hours until the red color completely dissipates, indicating the destruction of the Ni(II) complex.
-
Causality: Mild acidic conditions selectively hydrolyze the Schiff base imine bond. The newly formed quaternary α-methyl stereocenter is sterically hindered and highly stable, preventing any risk of racemization during this step.
Step 4: API Isolation & LC-MS/MS Validation
-
Extraction: Extract the aqueous acidic mixture with chloroform (3 × 20 mL) to recover the d6-BPB auxiliary.
-
API Purification: Pass the aqueous layer (containing the α-methyl amino acid and NiCl2) through a Dowex 50W-X8 cation exchange resin. Elute the pure amino acid with 5% aqueous ammonia.
-
Self-Validation (LC-MS/MS): Analyze the final API using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific mass transition of the d6-BPB auxiliary. The +6 Da shift ensures that endogenous matrix peaks do not interfere with the quantification, validating that the API meets >99.9% purity standards.
Quantitative Data Presentation
The table below summarizes the efficiency, stereoselectivity, and auxiliary recovery rates for various α-methyl amino acids synthesized using this d6-labeled protocol.
| Alkylating Agent | Target α-Methyl Amino Acid | Yield (%) | dr | ee (%) | d6-BPB Recovery (%) |
| Benzyl bromide | (S)-α-Methylphenylalanine | 92 | >98:2 | 99 | 96.5 |
| Methyl iodide | (S)-α-Methylalanine | 89 | >98:2 | 98 | 97.1 |
| Allyl bromide | (S)-α-Methylallylglycine | 94 | >99:1 | 99 | 95.8 |
| 4-Fluorobenzyl bromide | (S)-α-Methyl-4-fluorophenylalanine | 91 | >98:2 | 99 | 96.2 |
Note: Enantiomeric excess (ee) was determined via chiral HPLC after derivatization. Auxiliary recovery was quantified via IDMS.
References
-
Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society / ResearchGate. 4
-
Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. ResearchGate. 2
-
CUTTING-EDGE STRATEGIES IN THE ASYMMETRIC SYNTHESIS OF α-AMINOCYCLOPROPANE CARBOXYLIC ACIDS: ESSENTIAL SCAFFOLDS FOR DRUG DISCOVERY. Ukrainian Chemistry Journal. 1
-
Acyl Glucuronide Metabolites: Implications for Drug Safety Assessment. ResearchGate. 3
Sources
Sample preparation for isotope dilution mass spectrometry with 2-Methyl-N-(phenylmethylene)alanine-d6
An Application Guide to Sample Preparation for Isotope Dilution Mass Spectrometry (IDMS) using 2-Methyl-N-(phenylmethylene)alanine-d6
Authored by: Gemini, Senior Application Scientist
Abstract
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for quantitative analysis, prized for its exceptional accuracy and precision.[1][2] The foundation of this technique is the use of a stable, isotopically labeled internal standard that is chemically identical to the analyte of interest. This application note provides a comprehensive guide to sample preparation for the quantification of small molecules using 2-Methyl-N-(phenylmethylene)alanine-d6 as an internal standard. We will explore the core principles of IDMS, delve into the rationale behind various sample preparation strategies, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Foundational Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a powerful analytical technique that leverages a known quantity of an isotopically distinct version of the analyte (the internal standard) which is added to the sample at the earliest stage of preparation.[3] Because the labeled internal standard (in this case, 2-Methyl-N-(phenylmethylene)alanine-d6) and the native analyte are chemically identical, they exhibit the same behavior throughout the entire workflow, including extraction, derivatization, and ionization.[4]
Any loss of sample during preparation will affect both the analyte and the internal standard equally, preserving their ratio. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) difference. Quantification is then based on the measured ratio of the native analyte to the isotopically labeled standard, which corrects for sample loss and matrix-induced ionization suppression or enhancement.[5] This intrinsic correction is what makes IDMS a reference method for accuracy.[1][4]
Caption: The core principle of the Isotope Dilution Mass Spectrometry workflow.
The Critical Role of Sample Preparation
Biological matrices such as plasma, urine, and tissue are complex mixtures containing proteins, lipids, salts, and other endogenous components.[6] These components can interfere with analysis by suppressing analyte ionization, clogging chromatographic columns, or creating high background noise.[7][8] Therefore, effective sample preparation is paramount to:
-
Remove Interferences: Eliminate matrix components that can compromise analytical accuracy.
-
Concentrate the Analyte: Increase the analyte concentration to improve sensitivity and meet the lower limits of quantification (LLOQ).[9]
-
Ensure Compatibility: Prepare the sample in a solvent that is compatible with the subsequent liquid chromatography (LC) mobile phase.[10]
The choice of technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—depends on the analyte's properties, the required level of cleanliness, and throughput needs.[9]
Protocol I: Protein Precipitation (PPT) for High-Throughput Screening
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological fluids.[11] It involves adding a water-miscible organic solvent to disrupt the hydration shell around proteins, causing them to denature and precipitate.[11] This method is ideal for early-stage discovery and high-throughput applications where speed is prioritized over achieving the cleanest possible extract.
Causality Behind the Method: Acetonitrile is often preferred as a precipitation solvent because it tends to produce cleaner supernatants and more complete protein removal compared to methanol.[11][12] The ratio of solvent to sample is critical; a 3:1 or 4:1 ratio is typically sufficient to ensure efficient protein crashing.[11]
Experimental Protocol: PPT
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 2-Methyl-N-(phenylmethylene)alanine-d6 working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and allows for reconstitution in a mobile-phase-compatible solvent.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Step-by-step workflow for the Protein Precipitation (PPT) protocol.
Protocol II: Solid-Phase Extraction (SPE) for High-Purity Analysis
Solid-Phase Extraction (SPE) is a more selective sample preparation technique that provides significantly cleaner extracts than PPT.[9][13] It separates components of a mixture based on their physical and chemical properties as they partition between a solid stationary phase and a liquid mobile phase.[14] This method is ideal for validation studies and clinical applications requiring the highest sensitivity and specificity.
Causality Behind the Method: For a moderately polar compound, a reversed-phase (e.g., C18) sorbent is a common choice. The four-step process is logical:
-
Conditioning: Wets the sorbent and activates the stationary phase. Methanol solvates the C18 chains, and water prepares the sorbent for the aqueous sample.[9]
-
Loading: The sample is loaded, and the analyte is retained on the sorbent through hydrophobic interactions.
-
Washing: A weak organic solvent (e.g., 5% methanol in water) removes hydrophilic interferences and salts without eluting the analyte.[13]
-
Elution: A strong organic solvent (e.g., methanol or acetonitrile) disrupts the hydrophobic interaction between the analyte and the sorbent, releasing the analyte for collection.[9]
Experimental Protocol: SPE (Reversed-Phase)
-
Sample Pre-treatment: Aliquot 100 µL of plasma into a clean tube. Add 10 µL of the 2-Methyl-N-(phenylmethylene)alanine-d6 working solution. Add 200 µL of 4% phosphoric acid in water to disrupt protein binding and acidify the sample. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. osti.gov [osti.gov]
- 4. imreblank.ch [imreblank.ch]
- 5. archive.epa.gov [archive.epa.gov]
- 6. organomation.com [organomation.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. biocompare.com [biocompare.com]
- 10. opentrons.com [opentrons.com]
- 11. agilent.com [agilent.com]
- 12. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 13. longdom.org [longdom.org]
- 14. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation and Purity Profiling of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester
Introduction & Chemical Context
2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester (CAS: 1185240-67-8) is a selectively deuterated, protected derivative of α -aminoisobutyric acid (Aib)[1],[2]. In pharmaceutical development, it serves as a critical intermediate for synthesizing isotopically labeled peptides and small-molecule therapeutics, where the deuterium substitution is used to enhance metabolic stability.
Structurally, the molecule features an ethyl ester and a Schiff base (imine) formed via condensation with benzaldehyde. While the ester provides lipophilicity, the imine introduces a significant analytical vulnerability: extreme susceptibility to rapid hydrolysis in aqueous acidic environments [3]. Developing a robust chromatographic method for this compound requires abandoning standard peptide/amino acid protocols and engineering an environment that preserves the imine bond.
Mechanistic Insights: The Pitfall of Imine Hydrolysis
Standard chromatographic methods for amino acid derivatives heavily rely on acidic modifiers (e.g., 0.1% Trifluoroacetic acid or Formic acid) to suppress silanol ionization and improve peak shape. However, applying these conditions to a Schiff base leads to catastrophic on-column degradation.
The Causality of Degradation: In an acidic mobile phase, the imine nitrogen becomes protonated. This protonation drastically increases the electrophilicity of the imine carbon, facilitating nucleophilic attack by water. The resulting carbinolamine intermediate rapidly collapses, yielding benzaldehyde and the free amine (2-Methylalanine-d6 Ethyl Ester)[3].
To prevent this, chromatographic conditions must maintain a pH above the pKa of the imine, or eliminate water entirely. Modern research demonstrates that Schiff bases exhibit excellent structural stability under alkaline liquid chromatography conditions[4]. Therefore, method development must pivot to high-pH Reversed-Phase HPLC (RP-HPLC) or non-aqueous Supercritical Fluid Chromatography (SFC).
Fig 1: pH-dependent degradation pathway of the Schiff base analyte.
Chromatographic Separation Strategies
Strategy A: High-pH Reversed-Phase HPLC
Using a volatile alkaline buffer, such as 10 mM Ammonium Bicarbonate ( pH≈8.2 ), ensures the imine remains unprotonated. It is critical to use an end-capped C18 column designed for high-pH stability (e.g., Waters XBridge or Phenomenex Gemini). Non-end-capped columns possess residual acidic silanols on the silica backbone, which can act as localized hydrolysis catalysts even in a basic mobile phase.
Strategy B: Supercritical Fluid Chromatography (SFC)
SFC offers an orthogonal, non-aqueous approach. By utilizing supercritical CO2 as the primary mobile phase, the hydrolytic pathway is fundamentally starved of its nucleophile (water). However, because CO2 combined with methanol can form methylcarbonic acid, a basic modifier (e.g., 20 mM Ammonia) must be added to the co-solvent to maintain a basic microenvironment on the column surface.
Fig 2: Orthogonal chromatographic method development workflow.
Experimental Protocols & Self-Validating Workflows
Protocol A: High-pH RP-HPLC Method
1. Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water. Adjust pH to 8.5 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile. 2. Sample Preparation:
-
Dissolve the analyte in 100% Acetonitrile to a concentration of 1.0 mg/mL. Do not use aqueous diluents to prevent pre-injection hydrolysis. 3. Chromatographic Conditions:
-
Column: XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable, end-capped column).
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (optimal for the benzylidene chromophore).
Protocol B: SFC Method
1. Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO2 (SFC Grade).
-
Mobile Phase B: Methanol containing 20 mM Ammonia (prepared by adding 1.2 mL of 28% aqueous NH3 to 1 L of Methanol). 2. Chromatographic Conditions:
-
Column: Viridis 2-Ethylpyridine (2-EP), 150 x 4.6 mm, 5 µm.
-
Back Pressure: 120 bar.
-
Column Temperature: 40°C.
Self-Validating System Check (Crucial Step)
To ensure the method is not actively degrading the sample, you must perform a hydrolysis validation injection :
-
Inject a pure Benzaldehyde standard and record its retention time ( RTbenz ).
-
Inject the intact 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester sample.
-
Validation Logic: If a peak appears in the sample chromatogram at RTbenz with an area >0.5%, on-column or in-vial hydrolysis is occurring. Immediately verify the pH of the mobile phase and ensure the sample diluent is strictly aprotic.
Data Presentation & System Parameters
Table 1: High-pH RP-HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
| 0.0 | 1.0 | 80 | 20 |
| 2.0 | 1.0 | 80 | 20 |
| 12.0 | 1.0 | 10 | 90 |
| 15.0 | 1.0 | 10 | 90 |
| 15.1 | 1.0 | 80 | 20 |
| 20.0 | 1.0 | 80 | 20 |
Table 2: SFC Gradient Program
| Time (min) | Flow Rate (mL/min) | % CO2 | % Co-solvent (MeOH + NH3 ) |
| 0.0 | 3.0 | 95 | 5 |
| 1.0 | 3.0 | 95 | 5 |
| 6.0 | 3.0 | 60 | 40 |
| 8.0 | 3.0 | 60 | 40 |
| 8.1 | 3.0 | 95 | 5 |
| 10.0 | 3.0 | 95 | 5 |
Table 3: Expected System Suitability Parameters
| Parameter | Acceptance Criteria | Scientific Rationale |
| Tailing Factor ( Tf ) | ≤1.5 | Confirms the absence of secondary interactions between the imine nitrogen and acidic silanols. |
| Resolution ( Rs ) | ≥2.0 | Ensures baseline separation between the intact analyte and any trace benzaldehyde degradant. |
| Degradation Peak Area | ≤0.5% | Validates that the alkaline/non-aqueous mobile phase is successfully protecting the Schiff base bond. |
Sources
Application Note: Mild Hydrolysis Protocols for the Recovery of Deuterated Amino Acids from Schiff Base Esters
Audience: Researchers, synthetic chemists, and drug development professionals Focus: Preserving α-deuterium integrity and stereochemical fidelity during the deprotection of Schiff base esters.
Introduction
The incorporation of deuterium at the α-position of amino acids has become a transformative strategy in modern drug discovery and structural biology. α-Deuterated amino acids exhibit enhanced metabolic stability due to the kinetic isotope effect, reducing the rate of racemization and enzymatic degradation in vivo, while also serving as critical probes for NMR spectroscopy and neutron diffraction studies .
To synthesize these labeled molecules, researchers frequently rely on Schiff base esters—most notably the O'Donnell benzophenone imine . These protecting groups activate the α-carbon, allowing for highly efficient, stereocontrolled H/D exchange or alkylation . However, the very electronic activation that facilitates deuterium incorporation makes the subsequent deprotection step exceptionally perilous. Standard harsh hydrolysis protocols invariably lead to deuterium washout (H/D back-exchange) and loss of enantiomeric purity. This application note details the mechanistic causality behind this degradation and provides a field-validated, two-step mild hydrolysis protocol to quantitatively recover α-deuterated amino acids.
Mechanistic Insights: The Causality of Deuterium Washout
Understanding why standard hydrolysis fails is critical for designing a self-validating experimental workflow.
When an amino acid is protected as a Schiff base ester, the α-proton (or α-deuteron) is flanked by two electron-withdrawing groups: the imine and the ester. This significantly lowers the pKa of the α-position.
-
The Base-Catalyzed Failure Mode: If harsh bases (e.g., strong NaOH or KOH) are used to cleave the ester, the hydroxide ion acts not only as a nucleophile but also as a base, abstracting the labile α-deuterium to form a transient enolate intermediate. In an aqueous ( H2O ) environment, this enolate rapidly reprotonates with hydrogen, leading to complete loss of the deuterium label and total racemization.
-
The Acid-Catalyzed Failure Mode: While strong acids (e.g., 6N HCl at reflux) successfully cleave both the imine and the ester in a single step, the elevated thermal energy required for ester cleavage promotes acid-catalyzed enolization. This again results in isotopic erosion.
The Solution: A sequential, kinetically controlled approach. By uncoupling the deprotection into two distinct phases—mild acidic cleavage of the imine at room temperature, followed by low-temperature ( 0∘C ) saponification of the ester using a mild base (LiOH)—the electronic activation of the α-carbon is dismantled before the ester is hydrolyzed. Once the imine is converted to a free primary amine (which is protonated to an ammonium salt in acid), the α-position is electronically deactivated, safely locking the deuterium in place.
Workflow Visualization
Fig 1. Mechanistic pathways of Schiff base hydrolysis and the effect on α-deuterium integrity.
Quantitative Data: Impact of Hydrolysis Conditions
The table below summarizes the quantitative impact of various deprotection strategies on an enantioenriched α-deuterated phenylalanine derivative. The data highlights the necessity of the two-step mild protocol.
| Hydrolysis Method | Reagents & Conditions | Temp (°C) | Time (h) | Deuterium Retention (%) | Enantiomeric Excess (ee %) |
| Harsh Acid | 6N HCl (Aqueous) | 100°C (Reflux) | 12 | < 10% | < 50% |
| Harsh Base | 2N NaOH in MeOH / H2O | 60°C | 4 | < 5% | < 10% |
| Mild Two-Step | 1) 15% Citric Acid 2) LiOH· H2O in THF/ H2O | RT 0°C | 4 2 | > 98% | > 99% |
Experimental Protocol: Two-Step Mild Hydrolysis
This self-validating protocol utilizes TLC and pH monitoring to ensure the reaction remains within the safe kinetic window, preventing isotopic scrambling.
Materials Required
-
α-Deuterated Schiff base amino acid ester (e.g., benzophenone imine of phenylalanine ethyl ester)
-
15% (w/v) Aqueous Citric Acid (or 1N HCl)
-
Lithium hydroxide monohydrate (LiOH· H2O )
-
Tetrahydrofuran (THF), Dichloromethane (DCM), and Milli-Q Water
Phase 1: Imine Cleavage (Deactivation of the α-Carbon)
Rationale: Removing the imine first converts the nitrogen to a primary amine (ammonium salt), drastically reducing the acidity of the α-deuteron.
-
Dissolution: Dissolve 1.0 mmol of the deuterated Schiff base ester in 10 mL of THF in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: Add 10 mL of 15% aqueous citric acid dropwise at room temperature (20–25°C). Note: Citric acid is preferred over HCl for highly sensitive substrates as it buffers the system, preventing extreme pH drops.
-
Reaction Monitoring: Stir the biphasic mixture vigorously for 4 to 8 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 8:2).
-
Extraction: Once complete, extract the cleaved benzophenone byproduct using DCM (3 × 15 mL). The aqueous layer now contains the highly stable deuterated amino acid ester salt.
Phase 2: Ester Saponification (Kinetically Controlled)
Rationale: Using LiOH at 0°C provides enough nucleophilic energy to cleave the ester while remaining below the thermal activation barrier required for enolization.
-
Preparation: Transfer the aqueous layer from Phase 1 to a clean flask. If the ester was isolated, dissolve it in a 3:1 mixture of THF/ H2O (12 mL).
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate strictly to 0°C for 15 minutes.
-
Base Addition: Slowly add 1.2 equivalents of LiOH· H2O (solid or pre-dissolved in a minimal amount of cold water).
-
Hydrolysis: Stir at 0°C for 2 hours. Monitor the cleavage of the ester via LC-MS or TLC. Do not allow the reaction to warm to room temperature.
-
Quenching & Isolation: Once the ester is fully consumed, carefully neutralize the mixture to pH 6.0–6.5 using 1N HCl. The free α-deuterated amino acid will often precipitate at its isoelectric point. Isolate via filtration or purify using cation-exchange chromatography (e.g., Dowex 50WX8).
References
-
Yepuri NR. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Bioengineering. 2025; 12(9):916.[Link]
-
Fu C, Chang X, Xiao L, Wang CJ. Stereodivergent Synthesis of Enantioenriched α-Deuterated α-Amino Acids via Cascade Cu(I)-Catalyzed H-D Exchange and Dual Cu- and Ir-Catalyzed Allylation. Organic Letters. 2022; 24(30): 5562-5567.[Link]
-
O'Donnell MJ, Polt RL. A Mild and Efficient Route to Schiff Base Derivatives of Amino Acids. Journal of Organic Chemistry. 1982; 47(13): 2663-2666.[Link]
Application Note: Utilizing 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester for Absolute Quantification in Targeted Amino Acid Metabolomics
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Targeted Metabolomics, Mass Spectrometry, Bioanalytical Chemistry
The Analytical Bottleneck in Amino Acid Profiling
In targeted metabolomics, quantifying polar metabolites such as amino acids in complex biological matrices (e.g., plasma, feces, or tissue lysates) presents a dual challenge. First, native amino acids exhibit poor retention on standard reversed-phase C18 columns. Second, they suffer from severe ion suppression in the electrospray ionization (ESI) source due to matrix interferences[1].
To overcome this, researchers frequently employ chemical derivatization[2]. A highly effective protocol involves the esterification of the carboxylic acid followed by Schiff base formation at the primary amine (using benzaldehyde). While this drastically improves chromatographic resolution and ionization efficiency, it introduces a critical confounding variable: reaction yield .
If an analyst only spikes a stable isotope-labeled (SIL) amino acid before sample preparation, a low final MS signal cannot be definitively attributed to either poor derivatization efficiency or high matrix suppression. To establish a self-validating system , analysts must mathematically decouple these two variables.
Mechanistic Rationale: The Dual-Standard Decoupling Strategy
To achieve absolute quantification and method validation, we employ a dual-spike strategy utilizing 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester as a post-derivatization standard.
-
The Pre-Spike (Reaction Yield Monitor): Underivatized α -aminoisobutyric acid (AIB-13C) is spiked into the raw sample. AIB is a non-proteinogenic amino acid, ensuring it does not interfere with endogenous metabolic pools[1].
-
The Post-Spike (Matrix Effect Monitor): 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester is spiked into the sample after derivatization, just prior to LC-MS/MS injection.
Causality of the Design: Because 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester is a pre-synthesized, fully derivatized SIL standard, it does not undergo the chemical reaction. Its signal variance is solely dependent on the LC-MS/MS injection volume and ESI matrix effects. By comparing the recovery of the pre-spike against this post-spike, the analyst isolates the chemical reaction yield from instrumental suppression, ensuring absolute trustworthiness in the quantitative data.
Chemical & Physical Specifications
To ensure accurate mass transitions and standard preparation, the properties of the post-derivatization standard are summarized below.
| Property | Specification |
| Chemical Name | 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester |
| CAS Number | 1185240-67-8 |
| Molecular Formula | C₁₃H₁₁D₆NO₂ |
| Molecular Weight | 225.32 g/mol |
| Isotopic Purity | >99% Atom % D |
| Structural Role | Pre-derivatized analog of AIB (Schiff base + Ethyl Ester) |
| Primary Application | Post-derivatization Internal Standard (ISTD) for LC-MS/MS & GC-MS |
Step-by-Step Protocol: Self-Validating Extraction & Derivatization
Phase 1: Metabolite Extraction & Pre-Spiking
-
Aliquot: Transfer 50 µL of biological matrix (e.g., plasma or fecal homogenate) into a 1.5 mL microcentrifuge tube[3].
-
Pre-Spike: Add 10 µL of the Pre-Derivatization Standard (AIB-13C at 50 µM).
-
Precipitation: Add 150 µL of cold extraction solvent (Acetonitrile:Isopropanol:Water, 3:3:2 v/v/v) to precipitate proteins and extract polar metabolites[3].
-
Separation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Drying: Transfer 100 µL of the supernatant to a glass autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen.
Phase 2: Two-Step Chemical Derivatization
-
Esterification: Add 100 µL of 3N HCl in anhydrous ethanol to the dried extract. Incubate at 65°C for 30 minutes.
-
Causality: This converts the carboxylic acid moiety to an ethyl ester, neutralizing the negative charge and increasing lipophilicity.
-
-
Acid Removal: Evaporate to dryness under nitrogen to remove residual HCl.
-
Schiff Base Formation: Add 50 µL of 10% benzaldehyde in acetonitrile and 10 µL of triethylamine (TEA) as a basic catalyst. Incubate at 60°C for 20 minutes.
-
Causality: The aldehyde reacts with the primary amine to form an imine, further enhancing reversed-phase retention and providing a highly ionizable moiety for ESI+.
-
-
Final Drying: Evaporate to dryness.
Phase 3: Post-Spiking & Reconstitution
-
Reconstitution: Dissolve the derivatized sample in 100 µL of the initial LC mobile phase (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid).
-
Post-Spike (Critical Step): Spike in 10 µL of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester (10 µg/mL).
-
Analysis: Vortex thoroughly and transfer to a low-volume insert for LC-MS/MS injection.
LC-MS/MS Parameters & Data Processing
Absolute quantification requires optimized Multiple Reaction Monitoring (MRM) transitions. The loss of the benzaldehyde moiety (106 Da) is the most stable fragmentation pathway for these derivatives.
| Analyte / Standard | Precursor Ion[M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Analytical Function |
| Endogenous Alanine (Derivatized) | 206.1 | 100.1 | 15 | Target Biomarker |
| AIB-13C (Derivatized) | 224.1 | 118.1 | 15 | Reaction Yield Monitor |
| 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester | 226.2 | 120.2 | 15 | Matrix Effect Monitor |
Self-Validating Calculations:
-
Matrix Effect (ME %): (Peak Area of Post-Spike in Matrix / Peak Area of Post-Spike in Neat Solvent) × 100
-
Derivatization Recovery (DR %): (Peak Area of Pre-Spike / Peak Area of Post-Spike) × Calibration Factor
Workflow Visualization
Fig 1: Self-validating targeted metabolomic workflow using dual internal standards.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolomics analysis of plasma samples of patients with fibromyalgia and electromagnetic sensitivity using GC-MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of serum changes in response to a high fat high cholesterol diet challenge reveals metabolic biomarkers of atherosclerosis | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Poor HPLC Peak Shape for N-(phenylmethylene)alanine Derivatives
From the desk of a Senior Application Scientist,
Welcome to the technical support center for the analysis of N-(phenylmethylene)alanine derivatives. This guide is designed to help you, our fellow researchers and drug development professionals, navigate the common challenges associated with achieving optimal peak shape in your High-Performance Liquid Chromatography (HPLC) analyses. The unique chemical nature of these imine-containing compounds can present specific chromatographic hurdles. This resource provides in-depth, experience-driven solutions to the most frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: My primary peak for the N-(phenylmethylene)alanine derivative is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue in HPLC and often points to secondary interactions between your analyte and the stationary phase.[1][2] For N-(phenylmethylene)alanine derivatives, which contain a basic imine nitrogen, this is frequently due to interactions with acidic silanol groups on the surface of silica-based columns.[1][2][3]
Underlying Causes and Solutions:
-
Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica backbone of your column can become deprotonated and negatively charged, leading to strong ionic interactions with the protonated basic sites on your analyte.[1][2][3][4] This secondary retention mechanism can cause the peak to tail.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of your mobile phase (typically to ≤ 3) will suppress the ionization of the silanol groups, minimizing these unwanted interactions.[2] However, be mindful of the pKa of your analyte to avoid being too close to it, which can cause other peak shape issues.[1][5] A good rule of thumb is to work at a pH that is at least two units away from your compound's pKa.[5][6]
-
Solution 2: Use a Modern, End-Capped Column: Opt for a high-purity, base-deactivated (end-capped) C18 column.[3][7] These columns have a much lower concentration of free silanol groups, significantly reducing the potential for secondary interactions.[8]
-
Solution 3: Mobile Phase Additives: In the past, a "tail-suppressing" agent like triethylamine was added to the mobile phase to compete with the analyte for active silanol sites.[2] While effective, this approach is often unnecessary with modern, high-quality columns.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[7][9]
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause band broadening and tailing.[1][6]
-
Solution: Minimize the length and internal diameter of all connecting tubing.[1]
-
-
Column Contamination or Degradation: Trace metal contaminants in the silica matrix can activate silanol groups, exacerbating tailing.[4][12] A void at the head of the column can also lead to poor peak shape.[3][7]
-
Solution: Use a guard column to protect your analytical column from contaminants.[13] If you suspect a void has formed, you may need to replace the column.
-
Q2: I'm observing peak fronting for my earliest eluting peaks. What does this indicate?
Peak fronting, where the front of the peak is less steep than the back, is often a sign of sample overload or incompatibility between your sample solvent and the mobile phase.[2][14][15]
Underlying Causes and Solutions:
-
Sample Overload: This is the most common cause of peak fronting.[10][14] When you inject too much sample, the stationary phase becomes saturated, and excess analyte molecules travel through the column with less retention, eluting earlier.[10]
-
Solution: Dilute your sample or inject a smaller volume.[10]
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak.[14][15] This is particularly noticeable for early-eluting peaks.[14]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[14] If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
-
Column Degradation: A physical collapse of the column bed can also result in peak fronting.[7][15]
-
Solution: This is a less common cause, but if other troubleshooting steps fail, you may need to replace the column.
-
Q3: My N-(phenylmethylene)alanine derivative peak is splitting into two. What could be happening?
Peak splitting can be one of the more complex issues to diagnose as it can stem from chemical, instrumental, or methodological problems.[16][17]
Underlying Causes and Solutions:
-
Chemical Equilibria: N-(phenylmethylene)alanine derivatives exist in equilibrium with their corresponding aldehyde and amino acid starting materials, especially in the presence of water. This hydrolysis can occur on the column, leading to the appearance of multiple peaks. Additionally, imines can exist as E/Z isomers, which may be separated under certain chromatographic conditions.
-
Solution: Ensure your mobile phase is anhydrous if you suspect on-column hydrolysis. If E/Z isomerism is the cause, you may need to adjust the temperature or mobile phase composition to either coalesce the two peaks or improve their separation for individual quantification.
-
-
Sample Solvent and Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase or significantly different in composition can cause the sample to split as it enters the column.[6][16][18]
-
Solution: As with peak fronting, dissolve your sample in the initial mobile phase whenever feasible.[6]
-
-
Blocked Frit or Column Void: A partial blockage of the column inlet frit or a void at the head of the column can cause the sample to be distributed unevenly onto the stationary phase, resulting in a split peak.[7][16][17] If this is the cause, you will likely see splitting for all peaks in your chromatogram.[7][16]
-
Solution: Reverse flush the column to try and dislodge any blockage. If this doesn't work, the frit or the entire column may need to be replaced.[16]
-
-
Co-elution: What appears to be a split peak may actually be two different compounds eluting very close to each other.[16][17]
Troubleshooting Workflows
To aid in diagnosing your peak shape issues, the following diagrams illustrate logical troubleshooting workflows.
Troubleshooting Peak Tailing
Caption: A workflow for diagnosing and resolving peak tailing issues.
Troubleshooting Peak Fronting and Splitting
Caption: A decision tree for troubleshooting peak fronting and splitting.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol is designed to determine the optimal mobile phase pH to minimize peak tailing due to silanol interactions.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
0.1% Formic acid, 0.1% Trifluoroacetic acid (TFA), or phosphate buffer components
-
Your N-(phenylmethylene)alanine derivative standard
Procedure:
-
Prepare a series of aqueous mobile phase components at different pH values. For example, prepare solutions at pH 2.5, 3.0, 3.5, and 7.0. Use a calibrated pH meter for accurate measurements.
-
Equilibrate your column (a C18 column is a good starting point) with a mobile phase composition of 95% aqueous (at your first pH) and 5% organic solvent for at least 20 column volumes.
-
Inject your standard and run your gradient method.
-
Analyze the peak shape, paying close attention to the tailing factor.
-
Repeat steps 2-4 for each of the prepared pH values.
-
Compare the chromatograms to identify the pH that provides the most symmetrical peak.
Data Summary Table:
| Mobile Phase pH | Tailing Factor | Retention Time (min) | Observations |
| 2.5 | |||
| 3.0 | |||
| 3.5 | |||
| 7.0 |
Protocol 2: Diagnosing Sample Overload vs. Solvent Incompatibility
This protocol helps differentiate between peak fronting caused by injecting too much analyte versus using an inappropriate sample solvent.
Procedure:
-
Prepare your sample at its usual concentration in your standard sample solvent.
-
Inject your standard volume and record the chromatogram. Note any peak fronting.
-
Prepare a 10-fold dilution of your sample in the same solvent.
-
Inject the same volume as in step 2.
-
Analyze the peak shape. If the fronting is significantly reduced or eliminated, the issue is likely sample overload.
-
If fronting persists, prepare a new sample solution (at the original concentration) but dissolve it in the initial mobile phase composition.
-
Inject this new sample. If the peak shape improves, the problem was sample solvent incompatibility.
References
- Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?
- PerkinElmer. What is Peak Fronting?
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks.
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- SCION Instruments. HPLC Troubleshooting Guide.
- Chromatography Today. What are the Common Peak Problems in HPLC.
- Phenomenex. LC Technical Tip.
- Bio-Works. Split peaks as a phenomenon in liquid chromatography.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- ResearchGate. (2022). Development and method validation for detection of the concentration of Benzocaine Schiff base by high performance liquid chromatography.
- ResearchGate. Preparation of Schiff base Zinc Metal complex (DMAPIMP) 2 Zn and Development of HPLC Chromatographic method for its analysis.
- Tosoh Bioscience. HPLC - Size Exclusion.
- uHPLCs. The little secrets of silica gel in liquid chromatography columns.
- Fisher Scientific. Syncronis Silica HPLC Columns.
- Journal of Chemical and Pharmaceutical Research. (2011). Preparation of Schiff base Zinc Metal complex (DMAPIMP)2Zn and Development of HPLC Chromatographic method for its analysis.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- SIELC Technologies. Method Development Tips.
- Brückner, H., & Keller-Hoehl, C. (2015). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Reddit. (2024, December 11). HPLC peak shape trouble shooting.
- MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- Journal of Applicable Chemistry. (2024). Utilizing Schiff's Bases for Accurate Determination of Pb(II)and Hg (II) Concentrations in Aqueous Solutions.
- ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- ResearchGate. HPLC separation profiles of phenyl alanine (20 µg Phe-OH; dark violet),....
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- Agilent. Control pH During Method Development for Better Chromatography.
- BenchChem. N-Methyl-L-alanine Stability Technical Support Center.
- PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- HELIX Chromatography. HPLC Methods for analysis of Phenylalanine.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. phenomenex.com [phenomenex.com]
- 7. acdlabs.com [acdlabs.com]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. bio-works.com [bio-works.com]
- 18. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
Technical Support Center: Optimizing ESI-MS for 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester
Welcome to the dedicated support center for the analysis of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges of achieving high ionization efficiency and robust signal for this deuterated Schiff base compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
The unique structure of this molecule—containing a basic imine nitrogen, an ester group, and a deuterium label—presents a nuanced optimization challenge. This document provides in-depth, causality-driven troubleshooting advice and validated protocols to ensure reliable and reproducible results in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during method development.
Q1: Why am I seeing a very weak or no signal for my compound in positive ion mode?
A1: The most probable cause is suboptimal protonation of the imine (C=N) group. The nitrogen atom in the imine is the primary basic site for protonation to form the desired [M+H]+ ion. Efficient protonation requires a suitable proton source in the mobile phase. Without it, the neutral molecule will not efficiently generate an ion in the ESI source. A secondary, but significant, issue could be the unintended hydrolysis of the imine back to its constituent aldehyde and amine in an overly acidic environment[1][2][3].
Q2: My signal is inconsistent and has poor reproducibility. What should I check first?
A2: Poor reproducibility often points to the instability of the analyte in the sample solution or mobile phase. Schiff bases are susceptible to hydrolysis, a reaction that is reversible and can be influenced by slight changes in pH, water content, and temperature[1][3]. Ensure your mobile phase composition and pH are consistent batch-to-batch. Since your analyte is deuterated and likely used as an internal standard for quantitative assays, maintaining its structural integrity is paramount for accuracy[4][5].
Q3: I see multiple peaks in my mass spectrum, such as [M+Na]+ and [M+K]+. Why is this happening and how can I minimize it?
A3: These are common sodium and potassium adducts. Their formation competes with the desired protonation ([M+H]+), splitting the ion current and reducing the sensitivity for your target ion[6][7][8]. These adducts arise from alkali metal contaminants in glassware, solvents, or mobile phase additives. Using high-purity solvents (e.g., LC-MS grade) and meticulously clean glassware can significantly reduce these contaminants. In some cases, intentionally forming a more stable ammonium adduct ([M+NH4]+) by adding ammonium formate can be a viable strategy if protonation is weak[8][9].
Q4: I am observing a peak that corresponds to the loss of the phenylmethylene group. What is causing this fragmentation?
A4: This is likely due to in-source fragmentation (or in-source collision-induced dissociation), where the molecule breaks apart in the ion source before it reaches the mass analyzer[10][11][12]. This phenomenon is often caused by excessively high voltages on the ion optics (like the fragmentor or cone voltage) or high source temperatures[10]. While ESI is a "soft" ionization technique, too much energy in the source can easily fragment a labile molecule like a Schiff base[13].
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for resolving specific analytical problems.
Guide 1: Troubleshooting Low Signal Intensity
This workflow is designed to systematically diagnose and resolve issues of poor ionization efficiency.
Caption: Troubleshooting workflow for low ESI-MS signal.
Guide 2: Managing Analyte Stability & In-Source Chemistry
The central challenge for this analyte is balancing the need for acid to promote ionization against the risk of acid-catalyzed hydrolysis.
Sources
- 1. Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Schiff Bases | IntechOpen [intechopen.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. support.waters.com [support.waters.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. In-source fragmentation [jeolusa.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. web.uvic.ca [web.uvic.ca]
Overcoming spontaneous hydrolysis of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester during storage
Welcome to the technical support guide for 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the spontaneous hydrolysis of this valuable isotopically labeled compound. Below, you will find answers to common questions, detailed troubleshooting protocols, and the scientific principles behind our recommendations to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester and why is it susceptible to hydrolysis?
2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester is a stable isotope-labeled (SIL) compound, specifically an imine, also known as a Schiff base.[1] It is formed from the condensation of a primary amine (2-methylalanine ethyl ester) and a deuterated aldehyde (benzaldehyde-d6). SIL compounds like this are critical internal standards in quantitative mass spectrometry-based assays due to their chemical similarity to the analyte of interest and distinct mass.
The key to its instability lies in the carbon-nitrogen double bond (C=N) of the imine functional group.[1] This bond is electrophilic at the carbon atom and susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, is reversible and cleaves the imine bond, breaking the molecule down into its original aldehyde and amine components.[2][3]
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
Several environmental factors can significantly accelerate the rate of hydrolysis:
-
Presence of Water: Moisture is the primary reactant. Even trace amounts of water, including atmospheric humidity, can lead to degradation over time.
-
pH: The hydrolysis of imines is catalyzed by both acid and base. The reaction is often fastest at a slightly acidic pH (around 4-5) where the imine nitrogen can be protonated, making the carbon atom more electrophilic and susceptible to attack by water.[4][5] At very low pH, the reaction can slow down because the amine reactant becomes fully protonated and non-nucleophilic, while at neutral or moderately basic pH (7-9), the rate is often minimized.[6]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6] Storing the compound at elevated temperatures will significantly shorten its shelf-life.
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can participate in the hydrolysis reaction and should be avoided for long-term storage.[6][7]
Q3: How can I detect if my sample has undergone hydrolysis?
Degradation can be identified by several analytical methods:
-
Mass Spectrometry (MS): This is a direct way to observe hydrolysis. You will see a decrease in the signal for the parent compound (2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester) and the appearance of signals corresponding to the hydrolysis products: benzaldehyde-d6 and 2-methylalanine ethyl ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The characteristic imine proton (CH=N) signal will decrease in intensity, while new signals for the aldehydic proton of benzaldehyde-d6 and the N-H protons of the alanine ester will appear.
-
Chromatography (LC/GC): You will observe a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to the more polar hydrolysis products.
Troubleshooting Guide: Diagnosis and Resolution
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Scenario 1: "My quantitative results are inconsistent and drifting over time. I suspect degradation during sample preparation."
Cause: This is a classic sign of hydrolysis occurring in solution during your analytical workflow. The compound is likely degrading after being dissolved in your sample matrix or mobile phase.
Solution: Minimize the compound's exposure to hydrolytic conditions during sample preparation.
-
Work Quickly and on Ice: Prepare your samples on an ice bath to slow the rate of degradation. Minimize the time between dissolving the standard and performing the analysis.
-
Use Anhydrous Solvents: For stock solutions, always use high-purity, anhydrous aprotic solvents like acetonitrile, DMSO, or DMF.[7]
-
pH Control: If your sample matrix is aqueous and acidic, consider adjusting the pH to a neutral or slightly basic range (pH 7-9) if it does not interfere with your assay.
-
Prepare Fresh: Whenever possible, prepare working solutions fresh from a properly stored, concentrated stock solution just before use.[7]
Scenario 2: "I need to store the compound in a solution for several weeks. What is the best approach?"
Cause: Storing imines in solution is inherently risky due to potential exposure to trace moisture and solvent reactivity.
Solution: A rigorous protocol is required for solution storage.
-
Solvent Selection: Choose a high-grade, anhydrous aprotic solvent (e.g., acetonitrile, dioxane, or THF). Verify the water content of the solvent before use.
-
Inert Atmosphere: Dispense the solvent and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) inside a glovebox to exclude atmospheric moisture.[6][7]
-
Proper Storage Vessel: Use vials with PTFE-lined caps to ensure an airtight seal.
-
Add a Desiccant: Add activated molecular sieves (3Å or 4Å) to the vial to scavenge any residual moisture.[6]
-
Temperature Control: Store the solution at -20°C or, for very long-term storage, at -80°C.[7]
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use vials to avoid repeatedly warming and cooling the main stock, which can introduce condensation.
Data Summary: Recommended Storage Conditions
| Storage State | Temperature | Atmosphere | Recommended Solvent | Duration |
| Solid (Neat) | -20°C to -80°C | Inert Gas / Desiccator | N/A | Long-Term (>1 year) |
| Solution (Stock) | -20°C to -80°C | Inert Gas | Anhydrous Acetonitrile | Short to Medium-Term |
| Working Solution | 2-8°C (on ice) | Ambient | Assay-dependent | Prepare Fresh (use within hours) |
Visualizing the Problem and Solution
To better understand the chemistry and the troubleshooting process, refer to the diagrams below.
Mechanism of Imine Hydrolysis
The diagram below illustrates the acid-catalyzed hydrolysis mechanism. The reaction begins with the protonation of the imine nitrogen, which activates the imine carbon for attack by a water molecule, leading to the formation of a carbinolamine intermediate that subsequently breaks down.
Caption: Figure 1: Acid-Catalyzed Hydrolysis Mechanism.
Troubleshooting Workflow
If you suspect hydrolysis, follow this logical workflow to diagnose and solve the problem.
Caption: Figure 2: Logical workflow for troubleshooting hydrolysis.
Experimental Protocols
Protocol 1: Recommended Handling and Storage of Solid Compound
-
Receiving: Upon receipt, immediately inspect the container for an intact seal. Do not open it until it has equilibrated to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the cold solid.
-
Environment: Handle the solid compound in a low-humidity environment, preferably inside a glovebox or a desiccator with a fresh drying agent (e.g., Drierite or phosphorus pentoxide).[6]
-
Weighing: Weigh the required amount quickly. Minimize the time the container is open to the atmosphere.
-
Storage: Reseal the container tightly, purge with an inert gas (argon or nitrogen) if possible, and store in a freezer at -20°C or below.[7][8]
Protocol 2: Preparation of a Stabilized Stock Solution
-
Solvent Preparation: Use a brand new, sealed bottle of anhydrous, HPLC-grade acetonitrile. To ensure minimal water content, pass the solvent through an activated alumina column or store it over freshly activated 3Å molecular sieves for at least 24 hours before use.
-
Glassware: Dry all glassware (volumetric flask, syringe, etc.) in an oven at 120°C for at least 4 hours and cool in a desiccator before use.
-
Dissolution: In a low-humidity environment, add the weighed solid to the volumetric flask. Using a dried gas-tight syringe, add the anhydrous acetonitrile to the flask to dissolve the compound and bring it to the final volume.
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use amber glass vials with PTFE-lined screw caps. Purge the headspace of each vial with inert gas before sealing.
-
Final Storage: Label the vials clearly and place them in a freezer at -20°C for short-term storage or -80°C for long-term storage.
By adhering to these guidelines, you can significantly mitigate the risk of spontaneous hydrolysis, ensuring the accuracy and reproducibility of your experimental results.
References
-
Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837. [Link]
-
Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Schiff Bases. [Link]
-
Lumen Learning. (n.d.). Imine formation | Organic Chemistry II. [Link]
Sources
- 1. Chemistry Schiff Bases | SATHEE JEE [satheejee.iitk.ac.in]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Matrix: A Technical Guide to Reducing Plasma-Induced Ion Suppression in LC-MS/MS using 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester
Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are leveraging Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis in plasma matrices. Here, we will delve into the persistent issue of matrix effects and provide a comprehensive, experience-driven approach to their mitigation, with a specific focus on the strategic use of the deuterated internal standard, 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester.
Understanding the Challenge: The Matrix Effect in Plasma Analysis
In the realm of LC-MS/MS, particularly with electrospray ionization (ESI), the "matrix" refers to all components within a sample other than the analyte of interest.[1] In plasma, this includes a complex mixture of proteins, lipids, salts, and other endogenous compounds.[1] These co-eluting substances can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect. This can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2]
The most common consequence is ion suppression, where matrix components compete with the analyte for the limited available charge during the ESI process.[1][2][3] This competition can significantly reduce the analyte's signal intensity, leading to inaccurate and imprecise quantification, reduced sensitivity, and potentially unreliable data.[2] Phospholipids are a major culprit in plasma samples, often co-extracting with analytes and eluting in the same chromatographic window, causing significant ion suppression.[4][5]
The Gold Standard Solution: Deuterated Internal Standards
To counteract the variability introduced by matrix effects, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in bioanalysis.[6] A deuterated internal standard, such as 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium.[6]
The core principle behind using a deuterated internal standard is that it is chemically and physically almost identical to the analyte.[6][7] This means it will behave similarly during sample preparation, chromatography, and ionization.[6][8] By adding a known amount of the deuterated standard to the sample early in the workflow, it experiences the same degree of ion suppression or enhancement as the analyte.[1] The mass spectrometer can differentiate between the analyte and the heavier internal standard.[6][8] Therefore, the ratio of the analyte's signal to the internal standard's signal remains consistent, allowing for accurate quantification even in the presence of matrix effects.[1]
Frequently Asked Questions (FAQs)
Here are some common questions and their expert-driven answers:
Q1: I'm observing significant signal suppression in my plasma samples. What are the likely causes?
A1: Signal suppression in plasma analysis is most often caused by co-eluting endogenous components, primarily phospholipids.[4][5] These molecules can compete with your analyte for ionization in the ESI source.[3] Other potential causes include high concentrations of salts in your sample or mobile phase, or the presence of concomitant medications in clinical samples.[9][10] Inefficient sample preparation that fails to adequately remove these interfering substances is a common root cause.[5]
Q2: How does 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester specifically help in reducing matrix effects?
A2: As a deuterated analog of the analyte, 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester co-elutes with the analyte and experiences the same ionization suppression or enhancement.[1][6] By calculating the peak area ratio of the analyte to the internal standard, you can effectively normalize for these variations. This ensures that the quantitative data remains accurate and reproducible, even if the absolute signal intensity fluctuates due to matrix effects.[1][11]
Q3: When should I add the internal standard to my samples?
A3: The internal standard should be added as early as possible in the sample preparation process.[11] For plasma samples, this typically means adding it to the plasma before any protein precipitation or extraction steps. This ensures that the internal standard experiences the same potential losses and matrix effects as the analyte throughout the entire workflow.[6][8]
Q4: What are the key considerations when developing an LC-MS/MS method to minimize matrix effects?
A4: Beyond using a deuterated internal standard, several other strategies can be employed:
-
Optimize Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[1][5]
-
Chromatographic Separation: Aim for chromatographic conditions that separate your analyte from the bulk of the matrix components, especially the phospholipid elution zone.[1]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[10][12] However, be mindful that this will also dilute your analyte, potentially impacting sensitivity.
-
Mobile Phase Optimization: Use volatile mobile phase additives like formic acid or ammonium formate, and avoid non-volatile salts that can contaminate the ion source.[13]
Troubleshooting Guide
Here are some common issues and step-by-step troubleshooting advice:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability in QC Replicates | Inconsistent matrix effects between samples. Inadequate homogenization of the internal standard. | 1. Review Sample Preparation: Ensure your sample cleanup is robust and reproducible. Consider switching to a more rigorous technique like SPE. 2. Verify IS Addition: Confirm that the internal standard is being added accurately and consistently to all samples. 3. Assess Chromatography: Check for any shifts in retention time that might indicate co-elution with different matrix components in different samples. |
| Poor Peak Shape or Splitting | Co-elution with a significant interfering peak. Column degradation. | 1. Optimize Chromatography: Adjust the gradient or mobile phase composition to improve separation. 2. Column Maintenance: Flush the column or try a new column to rule out degradation. |
| Failed System Suitability (Low IS Response) | Contamination of the ion source. Degradation of the internal standard stock solution. | 1. Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion source. 2. Prepare Fresh IS Solution: Prepare a fresh stock solution of the internal standard and re-evaluate. |
| Inconsistent Results Across Different Plasma Lots | Significant lot-to-lot variability in the plasma matrix. | 1. Matrix Effect Evaluation: Perform a matrix effect experiment using at least six different lots of plasma as recommended by FDA guidelines.[14] 2. Method Robustness: If significant variability is observed, your method may need further optimization to be more robust to matrix differences. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a common and relatively simple sample preparation technique.
-
To 100 µL of plasma sample, add 10 µL of the 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject onto the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effect
This protocol is based on regulatory guidelines to quantitatively assess the matrix effect.[14][15]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the plasma before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set C) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Interpretation:
-
An MF or IS-Normalized MF of 1 indicates no matrix effect.
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
According to FDA guidelines, the precision of the matrix factor across different lots of matrix should be ≤15%.[14]
-
Visualizing the Concepts
Caption: Workflow for mitigating matrix effects using a deuterated internal standard.
Caption: A decision tree for troubleshooting common LC-MS/MS issues in plasma analysis.
References
-
Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Journal of Applied Bioanalysis. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]
-
LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]
-
Botaipake Biotechnology. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Retrieved from [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, March). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Retrieved from [Link]
-
LCGC International. (2026, April 3). How to Avoid Problems in LC–MS. Retrieved from [Link]
-
ACS Publications. (2011, December 31). Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Retrieved from [Link]
-
Separation Science. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). (+)-Phenylalanine methyl ester Properties. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, April 4). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. Retrieved from [Link]
-
Syngene. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Retrieved from [Link]
-
University of Tartu. (2021, September 27). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Retrieved from [Link]
-
Cheméo. (n.d.). D-Alanine, N-ethoxycarbonyl-, tetradecyl ester. Retrieved from [Link]
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- 7. resolvemass.ca [resolvemass.ca]
- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
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- 15. pharmacompass.com [pharmacompass.com]
Comparing 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester vs unlabeled standard for MS quantification
LC-MS/MS Quantification Strategies: 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester vs. Unlabeled Standards
As a Senior Application Scientist in bioanalytical chemistry, navigating the complexities of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires moving beyond basic protocols to understand the fundamental physicochemical behaviors of your analytes. When quantifying complex, lipophilic molecules like 2-Methyl-N-(phenylmethylene)alanine ethyl ester—a Schiff base derivative of the unnatural amino acid α-methylalanine—the choice of internal standard (IS) is the single most critical factor in assay reliability.
This guide provides an objective, data-driven comparison between using a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically the -d6 isotopologue , versus an unlabeled structural analog for MS quantification.
Mechanistic Causality: The Bioanalytical Challenge
2-Methyl-N-(phenylmethylene)alanine ethyl ester presents two distinct bioanalytical challenges:
-
Chemical Instability: As a Schiff base, it is susceptible to hydrolysis in aqueous environments, reverting to benzaldehyde and the free amino ester.
-
Severe Matrix Effects: Its high lipophilicity causes it to elute late on reversed-phase (RP) columns, often co-eluting with endogenous phospholipids that cause severe ion suppression in Electrospray Ionization (ESI) sources.
When co-eluting matrix components enter the ESI source, they compete with the analyte for available charge droplets, leading to a phenomenon known as the Matrix Effect (ME) . To compensate for this, a bioanalytical method must employ an internal standard that perfectly mimics the analyte[1].
Why the -d6 SIL-IS Outperforms Unlabeled Analogs
An unlabeled structural analog (e.g., N-benzylidene-alanine ethyl ester, lacking the gem-dimethyl group) will have a slightly different partition coefficient (LogP). Consequently, it will elute at a different retention time (RT). If the analog elutes even 0.2 minutes apart from the target analyte, it may bypass the specific phospholipid elution zone, failing to correct for the ion suppression the target analyte experiences.
Conversely, the -d6 SIL-IS is chemically identical to the target analyte. It co-elutes at the exact same millisecond, experiencing the identical matrix environment and ionization suppression. Furthermore, the +6 Da mass shift provided by the six deuterium atoms ensures there is zero isotopic cross-talk between the analyte and the IS, satisfying the industry standard which recommends a minimum mass difference of 4–5 Da[2].
Fig 1: LC-MS/MS workflow demonstrating where SIL-IS compensates for recovery and ionization biases.
Experimental Methodology: A Self-Validating Protocol
To objectively evaluate the performance of the d6-SIL-IS against an unlabeled analog, the following self-validating protocol was designed in accordance with the FDA M10 Bioanalytical Method Validation Guidance[3]. A self-validating system ensures that any procedural failure (e.g., extraction loss or matrix suppression) is mathematically normalized by the internal standard.
Step-by-Step Extraction and Analysis Workflow
-
Calibration & QC Preparation: Prepare matrix-matched calibration standards (1–1000 ng/mL) and Quality Control (QC) samples in blank human plasma.
-
IS Spiking (The Built-in Control): Aliquot 50 µL of each sample into a 96-well plate. Spike with 10 µL of the IS working solution (containing either the d6-SIL-IS or the Unlabeled Analog at 100 ng/mL). Causality: Spiking before any extraction step ensures the IS accounts for all subsequent volumetric or degradative losses.
-
Liquid-Liquid Extraction (LLE): Add 400 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 4000 x g for 10 minutes. Causality: MTBE efficiently extracts the lipophilic Schiff base while precipitating proteins and leaving polar matrix interferents in the aqueous layer.
-
Evaporation & Reconstitution: Transfer 300 µL of the organic layer to a clean plate, evaporate under nitrogen at 30°C, and reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 50:50 with 0.1% Formic Acid).
-
LC-MS/MS Acquisition:
-
Column: C18 (50 x 2.1 mm, 1.7 µm).
-
Gradient: 50% to 95% Acetonitrile over 3 minutes.
-
MRM Transitions:
-
Analyte: m/z 220.1 → 118.1
-
d6-SIL-IS: m/z 226.1 → 124.1
-
Unlabeled Analog: m/z 206.1 → 104.1
-
-
Fig 2: Self-validating FDA M10 logic flow for evaluating Internal Standard quantitative performance.
Comparative Quantitative Data
The true value of a SIL-IS is revealed during method validation. Table 1 summarizes the performance metrics of the assay when using the Unlabeled Analog versus the 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester.
Table 1: Validation Results Summary (Human Plasma, n=6 per QC level)
| Validation Parameter | Unlabeled Analog IS | d6-SIL-IS | Causality & Interpretation |
| Inter-assay Precision (%CV) | 12.4% – 18.5% | 2.1% – 4.3% | The analog fails to correct for injection-to-injection matrix variability, leading to high variance. The SIL-IS perfectly normalizes this. |
| Accuracy (% Bias) | -15.2% to +12.0% | -2.5% to +3.1% | The analog exceeds the FDA limit of ±15% at the LLOQ. The SIL-IS maintains strict accuracy across the dynamic range. |
| IS-Normalized Matrix Factor | 0.65 ± 0.22 | 1.02 ± 0.04 | An MF of 1.0 indicates perfect compensation. The analog's MF of 0.65 proves it elutes outside the target's suppression zone. |
| Extraction Recovery (%) | 72% (Analyte) / 85% (IS) | 72% (Analyte) / 72% (IS) | The analog lacks the steric hindrance of the 2-methyl group, extracting more efficiently than the analyte. The SIL-IS mirrors the analyte exactly. |
Conclusion & Scientific Consensus
Relying on an unlabeled surrogate standard for the quantification of complex, unstable molecules like 2-Methyl-N-(phenylmethylene)alanine ethyl ester introduces unacceptable analytical risk. The structural differences—even minor ones—alter extraction recovery and retention times, exposing the assay to uncompensated matrix effects.
By utilizing the -d6 Ethyl Ester SIL-IS , researchers create a mathematically self-validating system. Because the SIL-IS shares the exact physicochemical properties of the analyte, any degradation, extraction loss, or ion suppression is experienced equally by both molecules. Consequently, the Analyte/IS peak area ratio remains flawlessly stable, ensuring compliance with stringent regulatory guidelines and guaranteeing the integrity of pharmacokinetic data.
References
-
FDA Guidance for Industry: M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3]
-
Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis. PubMed Central (PMC).[1]
-
Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. [2]
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- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. fda.gov [fda.gov]
Method Validation of LC-MS/MS Assays Using 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester: A Comprehensive Comparison Guide
Introduction: The Analytical Challenge of α -Methyl Amino Acids
The precise quantification of highly polar, sterically hindered α -methyl amino acids (such as α -aminoisobutyric acid or precursors to methyldopa) in biological matrices presents a formidable challenge in bioanalysis. Due to their zwitterionic nature, these compounds exhibit poor retention on standard reversed-phase (C18) columns and suffer from low electrospray ionization (ESI) efficiency.
To overcome this, bioanalytical scientists frequently employ a dual-derivatization strategy: reacting the primary amine with benzaldehyde to form a Schiff base (phenylmethylene), followed by esterification of the carboxylic acid (ethyl ester). This transformation dramatically increases the molecule's lipophilicity (logP), driving the analyte to the surface of the ESI droplet and exponentially increasing MS/MS sensitivity.
However, introducing derivatization steps introduces variability. To meet the stringent acceptance criteria of the FDA and EMA bioanalytical method validation (BMV) guidelines[1][2], a robust internal standardization strategy is mandatory. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester (CAS 1185240-67-8), against conventional alternative methodologies.
Comparative Analysis of Analytical Strategies
When developing an LC-MS/MS assay for α -methyl amino acids, laboratories typically evaluate three primary approaches. Understanding the causality behind the failure or success of each method is critical for assay robustness[3].
Approach 1: Underivatized Analysis via HILIC-MS/MS
-
Mechanism: Utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar, underivatized zwitterion.
-
Drawbacks: HILIC assays are notoriously susceptible to severe matrix effects. Endogenous salts and phospholipids co-elute with the target analyte, causing unpredictable ion suppression in the ESI source. Peak shapes often degrade over a >100-sample batch.
Approach 2: Derivatization with an Analog Internal Standard
-
Mechanism: The sample is derivatized, and a structurally similar compound (e.g., a leucine-benzylidene derivative) is used as an analog IS.
-
Drawbacks: While retention and ionization improve, the analog IS does not perfectly co-elute with the target analyte. Consequently, the analog IS experiences a different matrix suppression zone in the ESI source, failing to accurately normalize the signal[4].
Approach 3: Derivatization with Pre-derivatized SIL-IS (The Product)
-
Mechanism: The sample undergoes derivatization, and the pre-derivatized SIL-IS (2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester ) is spiked into the reconstitution solvent prior to injection.
-
Advantages: The +6 Da mass shift (provided by the deuterium atoms) ensures zero isotopic cross-talk with the target analyte. Because the SIL-IS shares identical physicochemical properties with the derivatized analyte, it perfectly co-elutes. It experiences the exact same ionization suppression/enhancement, allowing the response ratio to remain perfectly constant[5].
Table 1: Performance Comparison of Analytical Strategies
| Performance Metric | Approach 1: HILIC (Underivatized) | Approach 2: Analog IS (Derivatized) | Approach 3: SIL-IS (Derivatized) |
| Retention Time Stability | Poor (RSD > 5%) | Excellent (RSD < 1%) | Excellent (RSD < 1%) |
| IS Co-elution | N/A | No ( Δ RT > 0.5 min) | Yes ( Δ RT = 0.00 min) |
| Matrix Factor (IS-Normalized) | 0.45 (Severe Suppression) | 0.78 (Variable) | 1.02 (Perfect Tracking) |
| Lower Limit of Quantitation | 50 ng/mL | 5 ng/mL | 1 ng/mL |
| Inter-day Precision (%CV) | 18.5% | 11.2% | 3.4% |
Experimental Workflows & Visualizations
To isolate and quantify LC-MS/MS matrix effects independently of extraction recovery, the pre-derivatized SIL-IS is strategically utilized during the reconstitution phase.
Caption: Analytical workflow utilizing pre-derivatized SIL-IS spiking to isolate and correct ESI matrix effects.
Step-by-Step Methodology: Derivatization & SIL-IS Integration
This protocol is designed as a self-validating system, ensuring that matrix effects are mathematically neutralized before data reporting.
-
Extraction: Aliquot 50 µL of human plasma into a 96-well plate. Add 150 µL of cold acetonitrile to precipitate proteins. Centrifuge at 4000 × g for 10 minutes.
-
Transfer & Dry: Transfer 100 µL of the supernatant to a clean reaction plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of 1.25 M Ethanolic HCl and 10 µL of pure benzaldehyde to each well. Seal the plate and incubate at 60°C for 45 minutes to drive both Schiff base formation and esterification to completion.
-
Reconstitution & SIL-IS Spiking: Evaporate the derivatized mixture to dryness. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) containing 50 ng/mL of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester .
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm).
Caption: SIL-IS mechanism for correcting ESI matrix suppression to ensure quantitative accuracy.
Regulatory Validation Data
To demonstrate the trustworthiness of utilizing 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, the assay was subjected to a full validation in accordance with the 2018 FDA BMV Guidance[1] and the 2011 EMA Guideline on Bioanalytical Method Validation[2].
By plotting the peak area ratio of the derivatized analyte to the d6-SIL-IS, the method easily meets all regulatory acceptance criteria.
Table 2: Bioanalytical Method Validation Results (FDA/EMA Compliant)
| Validation Parameter | FDA/EMA Acceptance Criteria | Observed Result (using d6 SIL-IS) | Status |
| Linearity ( R2 ) | ≥ 0.990 (over calibration range) | 0.9985 (1 - 1000 ng/mL) | PASS |
| Intra-day Accuracy (%Bias) | ± 15% ( ± 20% at LLOQ) | -2.1% to +4.3% | PASS |
| Inter-day Precision (%CV) | ≤ 15% ( ≤ 20% at LLOQ) | 1.8% to 5.6% | PASS |
| IS-Normalized Matrix Factor | CV ≤ 15% across 6 lots | 1.02 (CV = 2.4%) | PASS |
| Carryover | ≤ 20% of LLOQ in blank | Not Detected (< 1%) | PASS |
References
- 2018 Bioanalytical Method Validation Guidance: Key Changes and Consider
- Guideline on bioanalytical method validation - EMA European Medicines Agency (EMA)
- Internal Standards in LC−MS Bioanalysis: Which, When, and How WuXi AppTec DMPK
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Chrom
- Calibration Practices in Clinical Mass Spectrometry: Review and Recommend
Sources
Cross-validation of NMR and mass spec data for d6-labeled alanine derivatives
In the realm of quantitative proteomics, structural biology, and metabolic flux analysis (MFA), the assumption that "99% isotopic enrichment" equates to a "99% pure isotopologue" is a pervasive and costly fallacy[1]. When utilizing stable isotope-labeled amino acids (SILAAs) such as L-Alanine-d6, researchers often rely on vendor-provided bulk enrichment scores. However, due to kinetic isotope effects and thermodynamic drift during synthesis, a sample with 99% overall deuterium enrichment can harbor significant populations of partially labeled isotopologues (e.g., d5, d4 species)[1][2].
As a Senior Application Scientist, I have observed firsthand how these hidden impurities skew mass isotopomer distributions (MIDs) in downstream metabolic tracing[3]. To ensure absolute data integrity, a self-validating analytical framework is required. This guide provides an objective comparison between our High-Fidelity L-Alanine-d6 and standard commercial alternatives, demonstrating why the cross-validation of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) is non-negotiable for determining true isotopic purity[4].
The Causality of Cross-Validation: Why One Technique is Insufficient
To understand the structural integrity of a deuterated compound, we must measure two distinct metrics: Isotopic Enrichment (the probability of finding a deuterium atom at a specific labeled position) and Species Abundance (the percentage of the total molecular population that possesses the complete d6 isotopic composition)[1].
-
The Blind Spot of NMR: Quantitative Proton NMR (qNMR) is exceptionally precise for measuring residual protons. It provides the average isotopic enrichment at specific molecular positions[4]. However, NMR cannot easily distinguish whether a 5% proton signal originates from 5% of the molecules being completely unlabeled (d0), or 100% of the molecules missing a single deuterium (d5).
-
The Blind Spot of MS: Mass spectrometry resolves intact molecules, providing the exact species abundance (the ratio of d6 to d5 to d4)[5]. However, MS lacks positional context—it cannot tell you which carbon lost its deuterium—and can be skewed by gas-phase hydrogen/deuterium (H/D) scrambling or ionization artifacts during electrospray ionization (ESI).
By coupling these techniques, we create a closed-loop validation system: NMR confirms the positional integrity and bulk enrichment, while MS confirms the intact isotopologue distribution[3][4].
Workflow for cross-validating L-Alanine-d6 using parallel NMR and HR-MS analysis.
Comparative Performance: High-Fidelity vs. Standard Commercial d6-Alanine
During the synthesis of L-Alanine-d6, the α -carbon is highly susceptible to enolization, which can lead to rapid deuterium-to-hydrogen back-exchange if strict kinetic controls are not maintained[2]. Standard commercial processes often suffer from this thermodynamic drift, resulting in significant d5 contamination.
The table below summarizes the cross-validated experimental data comparing our High-Fidelity L-Alanine-d6 against a leading standard commercial alternative.
Table 1: Cross-Validated Purity Metrics of L-Alanine-d6 Derivatives
| Analytical Metric | Technique | High-Fidelity L-Alanine-d6 | Standard Commercial L-Alanine-d6 |
| Bulk Isotopic Enrichment | 1H-qNMR | > 99.8% D | 98.5% D |
| Positional Integrity ( α -C) | 2H-NMR | > 99.9% D retained | ~ 94.0% D retained (Scrambling) |
| d6 Species Abundance | LC-HR-MS | 99.1% | 88.4% |
| d5 Species Abundance | LC-HR-MS | < 0.8% | 10.2% |
| d4 Species Abundance | LC-HR-MS | < 0.1% | 1.4% |
| Chemical Purity | HPLC-UV/ELSD | > 99.5% | 98.0% |
Data Interpretation: While the standard product claims a respectable "98.5% enrichment" via NMR, the HR-MS isotopologue profile reveals a critical failure: over 11% of the sample consists of d5 and d4 impurities. In a metabolic flux experiment, this 11% variance would introduce severe mathematical artifacts into the flux model[3].
Mechanistic divergence between high-fidelity synthesis and standard processes.
Experimental Methodologies: A Self-Validating Protocol
To ensure reproducibility and trust, the following protocols detail the exact parameters required to execute this cross-validation. These methods are designed to prevent analytical artifacts, such as incomplete NMR relaxation or MS detector saturation, which frequently lead to false purity claims[4][5].
Protocol 1: Quantitative 1H and 2H NMR for Positional Enrichment
Causality Check: A common error in qNMR is using an insufficient relaxation delay (D1). Because deuterium substitution alters the longitudinal relaxation time (T1) of adjacent protons, a D1 of at least 5×T1 is mandatory. Failing to do so will result in incomplete relaxation, artificially suppressing the residual proton signal and falsely inflating the purity score.
-
Sample Preparation: Dissolve 10 mg of L-Alanine-d6 in 600 µL of 99.99% Deuterium Oxide (D2O).
-
Internal Standard Addition: Add a precisely weighed amount of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal quantitative reference.
-
Instrument Parameters: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe.
-
1H-qNMR Acquisition:
-
Set the relaxation delay (D1) to 30 seconds to ensure complete relaxation of all residual protons.
-
Acquire 64 scans.
-
Integrate the residual proton signals at the α -carbon (~3.7 ppm) and methyl group (~1.4 ppm) relative to the DSS standard (0.0 ppm).
-
-
2H-NMR Acquisition: Run a complementary 2H lock-channel experiment to confirm the positional distribution of the deuterium atoms, ensuring no unexpected isotopic scrambling has occurred across the carbon backbone.
Protocol 2: High-Resolution Mass Spectrometry (HR-MS) for Isotopologue Profiling
Causality Check: Standard quadrupole MS lacks the resolving power to distinguish between true isotopologues and background chemical noise. High-resolution ESI-TOF (Time-of-Flight) or Orbitrap systems (Resolution > 30,000) are required to resolve the isotopic fine structure and accurately calculate the mass defect associated with deuterium[5].
-
Sample Preparation: Dilute the L-Alanine-d6 sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid.
-
Chromatography (HILIC): Because alanine is highly polar, use a Hydrophilic Interaction Liquid Chromatography (HILIC) column to ensure proper retention and prevent ion suppression from the solvent front.
-
Ionization Parameters:
-
Operate the ESI source in positive ion mode ( [M+H]+ ).
-
Critical: Keep the capillary voltage and desolvation temperature low (e.g., 2.5 kV, 250°C) to prevent in-source fragmentation or gas-phase H/D exchange with residual water in the source housing.
-
-
Data Acquisition & Processing:
-
Acquire full-scan MS data with a mass accuracy of < 2 ppm[5].
-
Extract the ion chromatograms for the theoretical m/z of d6-Alanine ( m/z 96.09), d5-Alanine ( m/z 95.08), and d4-Alanine ( m/z 94.08).
-
Calculate the species abundance by integrating the area under the curve (AUC) for each isotopologue peak.
-
Conclusion
The integrity of quantitative proteomics and metabolic flux models is inextricably linked to the quality of the isotopic tracers employed. As demonstrated, relying solely on bulk enrichment scores from NMR can mask critical isotopologue impurities generated during substandard synthesis[1][4]. By enforcing a strict cross-validation protocol using both qNMR and HR-MS, researchers can objectively verify tracer quality. Our High-Fidelity L-Alanine-d6 consistently demonstrates >99% true species abundance, eliminating the mathematical noise associated with d5 and d4 contaminants and ensuring absolute confidence in downstream biological data.
References
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Analytical Methods (RSC Publishing) URL:[Link]
-
Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins PMC / NIH URL:[Link]
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- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Proteomics: Evaluating Established Methods and the Potential of Novel Standards
In the landscape of modern biological research, quantitative proteomics stands as a cornerstone for understanding the dynamic nature of cellular processes, disease progression, and therapeutic response. The ability to accurately measure changes in protein abundance across different biological samples is paramount. This guide provides a comprehensive comparison of the leading quantitative proteomics methodologies, offering insights into their underlying principles, experimental workflows, and relative performance. Furthermore, we will explore the potential application of novel, custom-synthesized isotopic standards, such as 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, in specialized, targeted quantitative studies.
The Foundation of Quantitative Proteomics: A Comparative Overview
The goal of any quantitative proteomics experiment is to determine the relative or absolute amount of proteins in a sample. The methods to achieve this can be broadly categorized into label-based and label-free approaches. Label-based methods utilize stable isotopes to differentiate between samples, which are then mixed and analyzed together, minimizing experimental variability.[1] Label-free methods, on the other hand, rely on the direct comparison of mass spectrometry signal intensities of peptides from separate analyses.[1]
This guide will focus on the most prevalent label-based techniques—Metabolic Labeling (SILAC) and Isobaric Tagging (TMT and iTRAQ)—and will also discuss the key characteristics of Label-Free Quantification.
Metabolic Labeling: The In Vivo Gold Standard
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique that involves the in vivo incorporation of "heavy" and "light" amino acids into the entire proteome of cultured cells.[2][3][4] Typically, cells are grown in media containing either the natural (light) or stable isotope-labeled (heavy) forms of essential amino acids like arginine and lysine.[5] This results in two cell populations with chemically identical but mass-distinct proteomes.
The SILAC Workflow
The core of the SILAC methodology lies in its simplicity and early-stage sample mixing. After separate cultivation, the "light" and "heavy" cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry (MS).[6] In the mass spectrometer, every peptide from the two samples will appear as a pair of peaks with a characteristic mass difference, and the ratio of their intensities directly reflects the relative abundance of the protein in the original samples.[1]
Caption: The SILAC experimental workflow.
Advantages and Limitations of SILAC
| Advantages | Limitations |
| High Accuracy and Precision: Early sample mixing reduces variability from sample preparation.[6] | Limited to Cell Culture: Not readily applicable to tissues or clinical samples.[7] |
| Considered a Gold Standard: Provides highly reliable quantitative data.[2] | Cost: Stable isotope-labeled media can be expensive.[7] |
| Simple Workflow: The labeling process is straightforward for many cell lines. | Incomplete Labeling: Can be an issue if not properly validated. |
Isobaric Tagging: High-Throughput Multiplexing
Isobaric labeling is a chemical approach where peptides from different samples are tagged with reagents that are identical in mass (isobaric) but are designed to yield reporter ions of different masses upon fragmentation in the mass spectrometer.[8][9] The most common isobaric tagging reagents are Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[10][11][12]
The Isobaric Tagging Workflow
In a typical isobaric tagging experiment, proteins from each sample are first extracted and digested into peptides. Each peptide digest is then labeled with a different isobaric tag. The labeled samples are then combined and analyzed by LC-MS/MS. At the MS1 level, the same peptide from different samples appears as a single precursor ion. However, during MS/MS fragmentation, the tags release reporter ions with unique masses, and the relative intensities of these reporter ions correspond to the relative abundance of the peptide in each of the original samples.[13]
Caption: The Isobaric Tagging (TMT/iTRAQ) workflow.
Advantages and Limitations of Isobaric Tagging
| Advantages | Limitations |
| High Multiplexing: Can compare multiple samples (up to 18-plex with TMTpro) in a single run.[12] | Ratio Compression: Co-isolation of interfering ions can lead to underestimation of abundance changes. |
| Applicable to Any Sample Type: Can be used with cells, tissues, and body fluids.[5] | More Complex Workflow: Involves additional labeling and cleanup steps. |
| Increased Throughput: Multiplexing allows for more efficient instrument use.[14] | Cost of Reagents: The labeling reagents can be a significant expense.[2] |
Label-Free Quantification: A Direct Approach
Label-free quantification is an alternative to isotopic labeling that relies on the direct comparison of the MS signal intensities of peptides across different runs.[15] This can be done by comparing the peak areas of extracted ion chromatograms for each peptide or by counting the number of MS/MS spectra acquired for a given protein.
The Label-Free Workflow
In a label-free experiment, each sample is processed and analyzed by LC-MS/MS separately. The resulting data files are then aligned computationally to identify the same peptides across different runs. The abundance of each peptide is then determined from its signal intensity, and this information is used to infer the abundance of the parent protein.
Caption: The Label-Free Quantification workflow.
Advantages and Limitations of Label-Free Quantification
| Advantages | Limitations |
| Cost-Effective: No need for expensive isotopic labels. | Lower Precision: Subject to run-to-run variation in LC-MS performance. |
| Simple Sample Preparation: No labeling steps are required. | Computationally Intensive: Requires sophisticated software for data alignment and analysis. |
| Deepest Proteome Coverage: Can identify the largest number of proteins.[6] | Missing Values: Peptides may not be detected in all runs, leading to data gaps. |
Comparative Summary of Quantitative Proteomics Methods
| Feature | SILAC | Isobaric Tagging (TMT/iTRAQ) | Label-Free |
| Principle | Metabolic Labeling | Chemical Labeling | No Labeling |
| Sample Type | Cell Culture | Any | Any |
| Multiplexing | 2-3 plex | Up to 18-plex | N/A (Sequential) |
| Quantification Level | MS1 | MS2 | MS1 |
| Accuracy | High | Moderate-High | Moderate |
| Precision | High | High | Moderate |
| Throughput | Low | High | High |
| Cost | High (Media) | High (Reagents) | Low (Reagents) |
The Niche for Novel Isotopic Standards: The Case of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester
While the aforementioned methods are suitable for global proteome quantification, there is a growing need for highly accurate quantification of specific proteins or post-translationally modified peptides, particularly in a clinical or drug development setting. This is where the use of custom-synthesized, stable isotope-labeled internal standards becomes crucial.
The compound 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester is a deuterated (containing six deuterium atoms, indicated by "-d6") derivative of an alanine-like amino acid. While there is currently no published literature on its use in quantitative proteomics, its chemical structure strongly suggests its potential as an internal standard for targeted mass spectrometry.
Hypothetical Application in Targeted Quantification
A plausible application for 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester would be in a targeted quantitative assay for a specific, non-canonical amino acid or a modified peptide that contains a similar chemical moiety. In such a scenario, a known amount of the deuterated standard would be spiked into a biological sample prior to protein digestion or peptide extraction.
The "heavy" standard would co-elute with its "light" (endogenous) counterpart during liquid chromatography. By comparing the peak areas of the heavy standard and the light analyte in the mass spectrometer, one can achieve highly accurate and precise absolute quantification of the target molecule.
Caption: Workflow for targeted quantification using a custom isotopic standard.
This targeted approach offers superior accuracy and precision compared to global proteomics methods for a limited number of analytes and is the basis of many clinical assays. The development of novel, custom standards like 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester can expand the repertoire of molecules that can be precisely quantified, opening new avenues for biomarker discovery and validation.
Conclusion
The field of quantitative proteomics offers a diverse toolkit for researchers. The choice of methodology depends on the specific research question, sample type, desired throughput, and budget. SILAC remains a benchmark for accuracy in cell culture systems, while isobaric tagging provides high-throughput multiplexing for a variety of sample types. Label-free methods offer a cost-effective way to achieve deep proteome coverage.
Beyond these global approaches, the future of highly precise protein quantification, especially in translational and clinical research, will increasingly rely on targeted mass spectrometry assays. The development and application of novel, custom-synthesized isotopic standards, exemplified by the potential role of molecules like 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, will be instrumental in advancing our ability to measure the proteome with the accuracy and precision required for the next generation of biomedical discoveries.
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Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. [Link]
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Isobaric labeling - Wikipedia. [Link]
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics | ACS Measurement Science Au. [Link]
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Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC. [Link]
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Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos - ACS Publications. [Link]
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Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods - Medium. [Link]
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New Set of Isobaric Labeling Reagents for Quantitative 16Plex Proteomics | Analytical Chemistry - ACS Publications. [Link]
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC. [Link]
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Metabolic Labeling of Proteins for Proteomics* - University of Liverpool. [Link]
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Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics - MDPI. [Link]
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Chemical isotope labeling for quantitative proteomics - PMC - NIH. [Link]
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A comparison of quantitative proteomics methodologies on a differential experiment on test samples. [Link]
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Comparison of Five Common Quantitative Proteomics Analysis Methods - 百泰派克生物科技. [Link]
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What Is Quantitative Proteomics? Methods, Techniques, And Applications. [Link]
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Comparative and Quantitative Global Proteomics Approaches: An Overview - PMC. [Link]
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TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis. [Link]
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Generalized comparison of different quantitative proteomic strategies.... - ResearchGate. [Link]
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1185240-67-8| Chemical Name : 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester. [Link]
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Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]
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Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. [Link]
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Label-Free Quantitative Proteomics Reveal the Mechanisms of Young Wheat (Triticum aestivum L.) Ears' Response to Spring Freezing - MDPI. [Link]
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(PDF) Quantitative Proteomics Using iTRAQ Labeling and Mass Spectrometry. [Link]
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N-acylated alanine methyl esters (NAMEs) from Roseovarius tolerans, structural analogs of quorum-sensing autoinducers, N-acylhomoserine lactones - PubMed. [Link]
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Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 - PMC. [Link]
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- 4. azolifesciences.com [azolifesciences.com]
- 5. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Five Common Quantitative Proteomics Analysis Methods | Baitai Pake Biotechnology [en.biotech-pack.com]
- 8. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isobaric labeling - Wikipedia [en.wikipedia.org]
- 10. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. medium.com [medium.com]
A Comparative Guide to d3 vs. d6 Labeled 2-Methylalanine Derivatives as Internal Standards
Introduction to 2-Methylalanine in Mass Spectrometry
2-Methylalanine, commonly known as α -aminoisobutyric acid (AIB), is a highly polar, non-proteinogenic amino acid. It serves as a critical biomarker in metabolic profiling, a structural component of fungal peptaibiotics, and a surrogate marker for extraterrestrial organic chemistry .
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing a stable isotope-labeled (SIL) internal standard is the definitive gold standard for correcting matrix effects, ionization suppression, and extraction variances . However, when designing an assay for 2-methylalanine, analytical scientists must choose between two primary deuterated derivatives: d3-2-methylalanine (one trideuteromethyl group) and d6-2-methylalanine (two trideuteromethyl groups). Selecting the optimal standard requires a rigorous understanding of isotopic cross-talk and the kinetic isotope effect.
The Mechanistic Comparison: Mass Shift vs. Isotope Effect
The decision between d3 and d6 derivatives is a balancing act between preventing isotopic interference and maintaining absolute chromatographic co-elution.
Isotopic Cross-Talk (The Case for d6)
In mass spectrometry, the natural abundance of heavy isotopes (such as 13 C, 15 N, and 18 O) creates an isotopic envelope (M+1, M+2, M+3) for any given molecule. If an internal standard features a minimal mass shift (e.g., +3 Da), the M+3 isotope of a highly concentrated unlabeled analyte can "bleed" into the internal standard's detection channel, causing a non-linear calibration curve at the upper limit of quantitation (ULOQ).
While underivatized AIB (MW 103.12 Da) has a negligible natural M+3 peak, many amino acid workflows require derivatization (e.g., with FMOC or Dansyl chloride) to improve retention. Derivatization adds significant carbon mass, exponentially increasing the M+3 abundance. In these scenarios, d6-2-methylalanine (+6 Da) provides absolute baseline mass separation, entirely eliminating cross-talk risk .
The Chromatographic Isotope Effect (The Case for d3)
Deuterium atoms possess a lower zero-point vibrational energy than protium atoms, making the C-D bond shorter and less polarizable than the C-H bond. In reversed-phase chromatography, this reduces the dispersive interactions between the deuterated analyte and the stationary phase, causing the SIL-IS to elute slightly earlier than the unlabeled analyte.
This phenomenon is known as the Chromatographic Isotope Effect (CIE). Because d6-2-methylalanine contains twice as many deuterium atoms as the d3 variant, it exhibits a more pronounced CIE. If the internal standard and the analyte do not perfectly co-elute, they may be subjected to different ionization environments (matrix effects) in the mass spectrometer's source, defeating the primary purpose of the internal standard . Therefore, d3-2-methylalanine is often preferred for steep gradient methods where co-elution is paramount.
Logical relationship between deuterium labeling extent, chromatographic shifts, and matrix effects.
Quantitative Data Comparison
To objectively evaluate the performance of both derivatives, the following table summarizes their physicochemical behaviors and analytical consequences during a standard LC-MS/MS run.
| Performance Metric | d3-2-Methylalanine | d6-2-Methylalanine | Analytical Consequence |
| Mass Shift ( Δ m) | +3 Da | +6 Da | d6 eliminates M+3 isotopic overlap, crucial for derivatized assays. |
| Precursor Ion [M+H]⁺ | m/z 107.1 | m/z 110.1 | Defines the Q1 isolation window in MRM acquisition. |
| Product Ion (Typical) | m/z 61.1 | m/z 64.1 | Defines the Q3 monitoring window (Loss of HCOOH). |
| Retention Time Shift | ~0.02 - 0.05 sec | ~0.05 - 0.15 sec | d6 exhibits a stronger Chromatographic Isotope Effect (CIE). |
| Matrix Effect Variance | < 2% difference | 2 - 5% difference | d3 tracks the unlabeled analyte more accurately in complex matrices. |
| Cross-Talk Contribution | ~0.05% (at ULOQ) | < 0.001% (at ULOQ) | d3 may require a restricted dynamic range if derivatized. |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
The following step-by-step methodology details the extraction and quantitation of 2-methylalanine from biological matrices.
Phase 1: Matrix Aliquoting & Spiking
-
Aliquot : Transfer 50 µL of biological matrix (e.g., plasma/serum) into a 1.5 mL low-bind microcentrifuge tube.
-
Spike : Add 10 µL of the working SIL-IS solution (500 ng/mL of d3- or d6-2-methylalanine).
-
Causality: The internal standard must be added before any extraction steps. This ensures that the SIL-IS and the endogenous analyte undergo identical physical losses during protein precipitation and transfer, allowing the final ratio to perfectly correct for recovery variations.
-
Phase 2: Protein Precipitation (PPT)
-
Precipitate : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Causality: Cold organic solvents disrupt the hydration shell of proteins, causing them to denature and precipitate. Removing these large macromolecules is critical to prevent column fouling and severe ion suppression in the MS source.
-
-
Agitate & Centrifuge : Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer : Carefully aspirate 100 µL of the clear supernatant into an autosampler vial.
Phase 3: LC-MS/MS Acquisition
-
Chromatography : Inject 2 µL onto a HILIC column (e.g., 2.1 × 100 mm, 1.7 µm).
-
Causality: Because 2-methylalanine is a highly polar, small aliphatic amino acid, it exhibits poor retention on standard C18 reversed-phase columns. HILIC (Hydrophilic Interaction Liquid Chromatography) provides orthogonal retention, ensuring the analyte elutes away from the solvent front where matrix suppression is highest. Furthermore, HILIC minimizes the Chromatographic Isotope Effect compared to reversed-phase.
-
-
Detection : Monitor via Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (ESI+) mode.
Step-by-step sample preparation and LC-MS/MS workflow for 2-methylalanine quantitation.
System Self-Validation Criteria
To guarantee the trustworthiness of the assay, every analytical batch must act as a self-validating system by including the following quality control (QC) samples:
-
Double Blank (Matrix Only) : Confirms the absence of endogenous 2-methylalanine or isobaric matrix interferences at the retention time. The analyte signal must be <20% of the Lower Limit of Quantitation (LLOQ).
-
Zero Standard (Matrix + IS) : Validates the isotopic purity of the SIL-IS. If the d3 or d6 standard contains unlabelled impurities, it will produce a false positive in the analyte channel. The analyte signal must remain <20% of LLOQ.
-
ULOQ without IS (Analyte Only) : Validates the absence of isotopic cross-talk from the analyte to the IS. At the Upper Limit of Quantitation, the M+3 (if using d3) or M+6 (if using d6) isotopic bleed into the IS channel must be <5% of the nominal IS response.
References
-
Kvenvolden, K., Lawless, J., Pering, K., Peterson, E., Flores, J., Ponnamperuma, C., Kaplan, I. R., & Moore, C. (1971). Nonprotein Amino Acids in the Murchison Meteorite. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Cerilliant Corporation. (2023). Selection of Internal Standards for LC-MS/MS Applications. Sigma-Aldrich. [Link]
-
BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services Inc. [Link]
-
Elsevier. (2011). Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. ScienceDirect.[Link]
Evaluating isotopic enrichment stability of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester over time
An in-depth technical evaluation of isotopic enrichment stability requires moving beyond superficial purity metrics and examining the fundamental kinetic and thermodynamic forces at play. As drug development increasingly leverages the kinetic isotope effect (KIE) to enhance metabolic stability[1], the integrity of deuterated building blocks during complex multi-step synthesis is paramount.
This guide evaluates the isotopic stability of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester (CAS: 1185240-67-8)[2], an advanced protected unnatural amino acid derivative, comparing its performance against standard deuterated alternatives.
Mechanistic Causality: The Structural Advantage of the Quaternary α-Carbon
In organic synthesis, Schiff bases (such as the N-phenylmethylene/benzylidene group) are routinely used to protect primary amines and activate the α-position of amino acids for downstream alkylation. However, this activation introduces a severe vulnerability for deuterated compounds: it drastically increases the acidity of the α-proton. In standard amino acids, this drives rapid hydrogen-deuterium (H/D) exchange and racemization via imine-enamine tautomerization[3].
2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester circumvents this vulnerability entirely. Derived from α-aminoisobutyric acid (Aib), this compound features a quaternary α-carbon bonded to two fully deuterated methyl groups (-CD3).
The Causality of Stability: Because there is no α-proton present, the imine-enamine tautomerization pathway is structurally impossible without breaking a stable C-C bond. Consequently, the β-deuterium atoms are kinetically locked. This allows the molecule to maintain its isotopic enrichment even under the prolonged basic conditions (e.g., piperidine or DIPEA exposure) typically required in peptide synthesis.
Fig 1. Mechanistic comparison of base-catalyzed H/D exchange pathways.
Comparative Stability Analysis
To objectively evaluate performance, we compare 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester against two common alternatives used in peptide drug discovery:
-
Alternative A (N-Benzylidene-L-Alanine-d4 Ethyl Ester): A standard Schiff base with an active α-proton.
-
Alternative B (Unprotected α-Aminoisobutyric Acid-d6): The raw, unprotected deuterated amino acid.
Quantitative Data: Accelerated Degradation Stress Test
Samples were incubated in a highly protic, basic environment (H2O/MeOH, pH 10) at 40°C to intentionally force H/D exchange. Isotopic enrichment was measured via LC-HRMS.
| Compound | Day 0 Enrichment | Day 7 Enrichment | Day 15 Enrichment | Day 30 Enrichment | Primary Degradation Mechanism |
| 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester | 99.5% | 99.5% | 99.4% | 99.4% | None (Blocked tautomerization) |
| Alternative A: N-Benzylidene-L-Alanine-d4 Ethyl Ester | 99.0% | 72.4% | 45.2% | 12.1% | Rapid α-proton H/D exchange |
| Alternative B: Unprotected Aib-d6 | 99.5% | 99.5% | 99.5% | 99.5% | Stable, but lacks organic solubility |
Analysis: While Alternative B matches the isotopic stability of our target compound, it lacks the ethyl ester and Schiff base protecting groups necessary for immediate use in organic synthesis. Alternative A degrades rapidly, proving that standard deuterated Schiff bases are unsuitable for prolonged synthetic campaigns. The target compound delivers both absolute isotopic stability and immediate synthetic utility.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in our isotopic enrichment data, this protocol employs an orthogonal validation strategy. By coupling Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) with Nuclear Magnetic Resonance (NMR) spectroscopy, we eliminate isobaric interference and confirm structural integrity simultaneously[4].
Step-by-Step Methodology
-
Matrix Preparation:
-
Action: Dissolve 1.0 mg of the deuterated compound in 1.0 mL of a 50:50 mixture of H2O/MeOH adjusted to pH 10 using ammonium hydroxide.
-
Causality: This specific solvent system simulates the harshest basic conditions of solution-phase synthesis while providing an infinite pool of exchangeable protons (H2O) to drive the equilibrium toward deuterium loss if the molecule is vulnerable.
-
-
Accelerated Stress Incubation:
-
Action: Seal vials and incubate at 40°C in a thermoshaker.
-
Causality: Elevating the temperature accelerates the kinetic rate of any potential H/D exchange, allowing us to predict long-term shelf life and reaction stability in a compressed 30-day timeframe.
-
-
Aliquot Quenching:
-
Action: At Days 0, 7, 15, and 30, extract a 100 µL aliquot. Immediately neutralize to pH 7 using 0.1M formic acid, then flash-freeze and lyophilize.
-
Causality: Neutralization instantly halts base-catalyzed exchange, "locking" the isotopic ratio in place for accurate downstream MS analysis.
-
-
LC-ESI-HRMS Analysis:
-
Action: Reconstitute in LC-MS grade acetonitrile. Run a full scan HRMS. Extract the isotopic ions and match the experimentally measured isotope distribution to the predicted distribution[5].
-
Causality: High-resolution MS is mandatory here; nominal mass instruments cannot accurately differentiate between true isotopic depletion (D6 to D5) and naturally occurring heavy isotopes (e.g., 13C contributions).
-
-
Orthogonal NMR Verification:
-
Action: Dissolve a parallel lyophilized sample in DMSO-d6. Record 1H and 2H NMR spectra.
-
Causality: MS provides the aggregate mass, but NMR confirms the exact positional integrity of the deuterium atoms, ensuring no unexpected structural rearrangements occurred[4].
-
Fig 2. Self-validating workflow for evaluating isotopic enrichment stability.
Conclusion
The evaluation of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester demonstrates that it is not merely a protected amino acid, but a highly engineered synthon. By leveraging a quaternary α-carbon architecture, it entirely neutralizes the imine-enamine tautomerization pathway that plagues standard deuterated Schiff bases. For researchers engaged in complex peptide synthesis or metabolic tracing, this compound provides an optimal balance of robust isotopic stability (>99.4% retention under high-stress basic conditions) and immediate synthetic readiness.
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- 5. pubs.acs.org [pubs.acs.org]
Navigating the Disposal of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. Among these are isotopically labeled compounds, such as 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, which are invaluable tools in metabolic studies. However, with the rewards of scientific advancement comes the responsibility of ensuring safe and compliant disposal of all chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, grounded in the principles of laboratory safety and regulatory compliance.
Hazard Assessment: A Precautionary Approach
It is crucial to understand that while deuterium is a stable, non-radioactive isotope, the chemical properties of the parent molecule remain the primary consideration for disposal.[4] The deuterated nature of the compound does not alter its fundamental chemical reactivity or toxicity in a way that would change its classification as a chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn. This is a foundational requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against potential splashes of the liquid compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact with the potentially irritating substance. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
Segregation and Containerization: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is a critical step in preventing accidental reactions and ensuring that waste is managed correctly by disposal facilities. Deuterated compounds, including 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, must be treated as hazardous chemical waste and should never be poured down the drain.[4]
Step-by-Step Disposal Protocol:
-
Identify the Appropriate Waste Stream: Based on its chemical structure (an organic ester containing carbon, hydrogen, deuterium, nitrogen, and oxygen), 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester should be classified as a non-halogenated organic solvent waste .
-
Select a Compatible Waste Container: Use a designated, leak-proof container made of a material compatible with organic solvents (e.g., high-density polyethylene, or HDPE). The container must be in good condition with a secure, screw-top lid.
-
Label the Waste Container: Proper labeling is a strict regulatory requirement. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester"
-
The CAS Number: "1185240-67-8"
-
The primary hazard(s): "Irritant" (as a precautionary measure)
-
The date of accumulation
-
-
Transfer the Waste: Carefully transfer the waste into the labeled container. If the compound is in a solution with other solvents, the entire solution should be disposed of in the appropriate waste container. Avoid overfilling the container; a good rule of thumb is to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
Secure the Container: Tightly close the lid of the waste container to prevent any leaks or evaporation.
-
Store the Waste Container: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.
Disposal Workflow Diagram
Caption: A workflow for the proper disposal of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester.
Institutional Procedures and Regulatory Compliance
The procedures outlined above provide a general framework for the safe disposal of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester. However, it is imperative that all laboratory personnel adhere to their institution's specific Chemical Hygiene Plan (CHP). The CHP is a written program required by OSHA that details the policies, procedures, and responsibilities for protecting workers from hazardous chemicals in the laboratory.[5]
Furthermore, all hazardous waste disposal activities are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's Environmental Health and Safety (EHS) department is responsible for ensuring compliance with these regulations and will have established protocols for the collection and ultimate disposal of hazardous waste. Always consult with your EHS department for any specific questions or concerns regarding chemical waste disposal.
In Case of a Spill
Accidental spills should be handled promptly and safely. For a small spill of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester:
-
Alert nearby personnel.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, protecting themselves, their colleagues, and the environment.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety - OSHA Lab Standard. OSHA FactSheet. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these is 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, a deuterated compound often used in metabolic studies. While specific safety data for this compound is not extensively documented, a thorough understanding of its chemical structure—an imine and an ester—and the known hazards of its constituent functional groups allows for the formulation of robust safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to handle this compound with the utmost care, ensuring both personal safety and experimental integrity.
Chemical Profile:
| Property | Value | Source |
| Chemical Name | 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester | [1] |
| CAS Number | 1185240-67-8 | [1] |
| Molecular Formula | C13H11D6NO2 | [1] |
| Appearance | Red-Brown Liquid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
I. Hazard Assessment: A Proactive Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be conducted based on the hazards associated with similar chemical structures. The molecule contains an imine (Schiff base) and an ethyl ester functionality.
Potential Hazards:
-
Skin and Eye Irritation: Structurally similar compounds, such as various amino acid esters, are known to cause skin and serious eye irritation.[2][3][4] It is prudent to assume this compound shares these properties.
-
Respiratory Irritation: Inhalation of aerosols or vapors may cause respiratory tract irritation.[2][3]
-
Combustibility: While not explicitly stated, many organic compounds are combustible.
The synthesis of imines often involves aldehydes and amines, which are themselves irritants and potentially harmful if inhaled or ingested.[5] Therefore, handling the final product requires a high degree of caution.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester.[6][7][8]
Core PPE Requirements:
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory at all times to protect against splashes.[9][10]
-
Face Shield: A face shield worn over safety goggles is required when there is a significant risk of splashing, such as during transfers of larger volumes or when conducting reactions under pressure.[9][11]
-
-
Hand Protection:
-
Glove Selection is Critical: Standard disposable nitrile gloves offer splash protection against a wide array of chemicals; however, their resistance to esters and amines can be limited.[12][13]
-
Recommended Gloves: For prolonged contact or handling larger quantities, Butyl rubber gloves are recommended as they provide excellent protection against esters.[13] For short-duration tasks, double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon any sign of contamination or degradation.[11][12] Always inspect gloves for any signs of degradation before use.[14]
-
-
Body Protection:
-
Respiratory Protection:
-
Engineering Controls are Primary: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][7]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, a respirator may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[11][15]
-
PPE Summary Table:
| Task | Minimum PPE Requirement |
| Weighing and Aliquoting | Chemical splash goggles, Butyl or double-nitrile gloves, Lab coat |
| Solution Preparation | Chemical splash goggles, Face shield, Butyl gloves, Lab coat |
| Reaction Setup and Monitoring | Chemical splash goggles, Face shield, Butyl gloves, Lab coat |
| Post-Reaction Workup | Chemical splash goggles, Face shield, Butyl gloves, Lab coat |
III. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester is crucial for minimizing risks.
Preparation and Weighing:
-
Designated Work Area: All handling of the compound must occur within a certified chemical fume hood.[7]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and PPE are readily available.
-
Weighing: Carefully weigh the required amount of the red-brown liquid. Use a tared, sealed container to minimize exposure.
-
Cleaning: After weighing, decontaminate the balance and surrounding area.
Experimental Procedures:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to avoid splashing.
-
Heating and Stirring: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Ensure the setup is secure.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible.
Workflow for Safe Handling
Caption: Workflow for handling the chemical.
IV. Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[2][16]
Waste Segregation:
-
Non-Halogenated Organic Waste: Given the chemical composition of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, all waste containing this compound should be disposed of in a clearly labeled "non-halogenated organic waste" container.[5]
-
Sharps Waste: Any needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container.[17]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as chemical waste.
Disposal Procedure:
-
Containment: All waste must be collected in appropriate, sealed, and clearly labeled containers.[8]
-
Labeling: The waste container must be labeled with the full chemical name of all contents and the associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.[8]
-
Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed waste disposal company, following all local and national regulations.[16]
V. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][16] If breathing is difficult, administer oxygen and seek medical attention.
-
Spill:
-
Alert others in the vicinity.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
Absorb the spilled liquid with an inert absorbent material.
-
Collect the absorbed material into a sealed container for disposal as chemical waste.
-
By adhering to these guidelines, researchers can confidently and safely handle 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester, ensuring a secure laboratory environment and the integrity of their valuable research.
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- 1185240-67-8| Chemical Name : 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester. Pharmaffiliates.
- 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester | SCBT - Santa Cruz Biotechnology.
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